molecular formula C12H26 B14561221 3,4,4,5-Tetramethyloctane CAS No. 62199-47-7

3,4,4,5-Tetramethyloctane

Cat. No.: B14561221
CAS No.: 62199-47-7
M. Wt: 170.33 g/mol
InChI Key: HWNTXBYEGXKWKG-UHFFFAOYSA-N
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Description

3,4,4,5-Tetramethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

62199-47-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,4,4,5-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-9-11(4)12(5,6)10(3)8-2/h10-11H,7-9H2,1-6H3

InChI Key

HWNTXBYEGXKWKG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)(C)C(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3,4,4,5-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of the branched alkane, 3,4,4,5-tetramethyloctane. Due to the limited availability of experimental data for this specific isomer, this document combines reported data with generally accepted principles and experimental protocols for the synthesis and characterization of highly branched alkanes.

Chemical Structure and Identification

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. Its structure consists of an eight-carbon (octane) backbone with four methyl groups attached at the 3, 4, and 5 positions. The presence of a quaternary carbon at the C4 position is a notable feature of its structure.

Key Identifiers:

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₁₂H₂₆[1]
SMILES CCCC(C)C(C)(C)C(C)CC[1]
InChIKey HWNTXBYEGXKWKG-UHFFFAOYSA-N[1]
CAS Number 62199-47-7[1]

Below is a two-dimensional representation of the chemical structure of this compound.

Figure 1. 2D Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are estimated or computed due to the absence of extensive experimental validation in published literature.

PropertyValueSource
Molecular Weight 170.33 g/mol [1]
Boiling Point 201 °C (at 760 mmHg)[2]
Melting Point -50.8 °C (estimated)
Density 0.7850 g/cm³[2]
Refractive Index 1.4374[2]
XLogP3-AA (Octanol-Water Partition Coefficient) 5.7

The highly branched structure of this compound influences its physical properties. Generally, branched alkanes have lower boiling points than their straight-chain isomers because the branching reduces the surface area of the molecule, which in turn weakens the intermolecular van der Waals forces.

Experimental Protocols

Synthesis of Highly Branched Alkanes

A common approach to synthesizing highly branched alkanes involves the creation of new carbon-carbon bonds followed by the removal of functional groups.

Example Synthetic Pathway: Grignard Reaction and Hydrogenation

One plausible route for the synthesis of a highly branched alkane like this compound would involve a Grignard reaction to assemble the carbon skeleton, followed by dehydration and hydrogenation.[3]

  • Grignard Reagent Formation: An appropriate alkyl halide is reacted with magnesium metal in an ether solvent to form a Grignard reagent.

  • Carbonyl Addition: The Grignard reagent is then reacted with a suitable ketone or ester to form a tertiary alcohol with the desired carbon framework.[3]

  • Dehydration: The tertiary alcohol is subjected to acid-catalyzed dehydration to yield a mixture of alkenes.

  • Hydrogenation: The resulting alkene mixture is then hydrogenated, typically using a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield the final saturated branched alkane.[3]

The workflow for this generalized synthesis is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Alkyl Halide Alkyl Halide Grignard Reagent Grignard Reagent Alkyl Halide->Grignard Reagent + Mg, ether Tertiary Alcohol Tertiary Alcohol Grignard Reagent->Tertiary Alcohol + Ketone/Ester Alkene Mixture Alkene Mixture Tertiary Alcohol->Alkene Mixture Acid, Heat Branched Alkane Branched Alkane Alkene Mixture->Branched Alkane H2, Pd/C Purified Product Purified Product Branched Alkane->Purified Product Distillation/ Chromatography Structural Confirmation Structural Confirmation Purified Product->Structural Confirmation GC-MS, NMR

Figure 2. Generalized workflow for the synthesis and characterization of a branched alkane.
Physicochemical Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the components of a mixture and to identify the individual compounds based on their mass spectra. For C₁₂H₂₆ isomers, GC-MS can distinguish between different branched structures based on their retention times and fragmentation patterns.[4] A typical GC-MS analysis would involve:

    • Column: A non-polar capillary column (e.g., SE-30).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of isomers.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of organic molecules. For this compound, NMR would confirm the connectivity of the carbon and hydrogen atoms. Advanced techniques like 2D NMR (e.g., COSY, HSQC) can be employed to resolve complex spectra and unambiguously assign all signals, which is particularly useful for distinguishing between isomers of branched alkanes.

Biological Activity and Signaling Pathways

Currently, there is no information available in the public domain regarding any specific biological activity or interaction with signaling pathways for this compound.

General Considerations for Branched Alkanes:

  • Toxicity: Long-chain and branched alkanes are generally considered to have low toxicity. Their primary health concern is related to aspiration into the lungs, which can cause chemical pneumonitis.

  • Metabolism: In biological systems, alkanes can be metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups, leading to further oxidation and eventual excretion. The high degree of branching in this compound may influence its rate of metabolism.

  • Drug Development: In drug development, alkyl chains are often incorporated into molecules to modulate their lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties. The specific branching pattern can influence how a molecule fits into a binding pocket of a protein, potentially affecting its efficacy and selectivity.

Due to the lack of specific data for this compound, no signaling pathway diagrams can be provided.

Conclusion

This compound is a well-defined chemical entity with a specific structure and predictable physicochemical properties based on its classification as a highly branched alkane. While detailed experimental data for this particular isomer is scarce, established synthetic and analytical methodologies for this class of compounds provide a clear framework for its preparation and characterization. Further research would be necessary to explore any potential biological activities and to provide experimentally validated physicochemical data.

References

Technical Guide: Physical Properties of 3,4,4,5-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane, 3,4,4,5-tetramethyloctane. The information is presented to be a valuable resource for professionals in research, science, and drug development who may encounter this compound in their work, for instance, as a reference compound in gas chromatography.

Core Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] Its structure consists of an eight-carbon chain (octane) with four methyl group substituents at the 3, 4, and 5 positions. The presence of a quaternary carbon at the 4-position significantly influences its physical properties.

The following table summarizes the key quantitative physical data available for this compound.

PropertyValueUnitSource
Molecular FormulaC₁₂H₂₆[1][2]
Molecular Weight170.33 g/mol [1][2][3]
Boiling Point201°C[1]
Melting Point-50.8 (estimate)°C[1]
Density0.7850g/cm³[1]
Refractive Index1.4374[1]
CAS Number62199-47-7[2][3]

Molecular Structure

The structural arrangement of this compound is crucial for understanding its physical and chemical behavior.

Caption: 2D representation of the molecular structure of this compound.

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not extensively documented in publicly available literature, the following are general and widely accepted methodologies for characterizing similar liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.[4]

Methodology:

  • A small sample of this compound (less than 0.5 mL) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the sample.

  • The test tube assembly is attached to a thermometer.

  • The entire setup is immersed in a Thiele tube containing a high-boiling point oil.

  • The side arm of the Thiele tube is gently and continuously heated.

  • Heating is continued until a steady stream of bubbles emerges from the inverted capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[4][5]

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.[6] Although this compound is a liquid at room temperature, a general protocol for determining the melting point of a solid organic compound is provided for reference.

Methodology:

  • A small, finely powdered sample of the solid compound is packed into a capillary tube sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block.[7]

  • The sample is heated slowly, and the temperature is monitored.

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.

Density Measurement

The density of a liquid can be determined by measuring the mass of a known volume.

Methodology:

  • An empty, dry graduated cylinder is weighed on an analytical balance.

  • A specific volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The graduated cylinder containing the liquid is reweighed.

  • The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.[8][9][10] For higher accuracy, a pycnometer or a vibrating tube densimeter can be used.[11][12]

Refractive Index Measurement

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property that can be used for identification and purity assessment.

Methodology:

  • A few drops of this compound are placed on the prism of a refractometer.[13]

  • The refractometer is closed, and the light source is activated.

  • The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should always be recorded as the refractive index is temperature-dependent.[13][14]

Spectroscopic Data

Mass Spectrometry

In mass spectrometry, branched alkanes like this compound tend to fragment at the points of branching due to the increased stability of the resulting secondary and tertiary carbocations.[1] The molecular ion peak (M+) for alkanes is often of low abundance and may not be observed for larger molecules. The fragmentation pattern will likely show clusters of peaks separated by 14 mass units (corresponding to CH₂ groups).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of multiple, chemically non-equivalent protons. Protons on methyl groups (CH₃) would appear in the upfield region (typically 0.7-1.5 ppm).[15] The chemical shifts of the methine (CH) and methylene (B1212753) (CH₂) protons would be slightly downfield and would exhibit complex splitting patterns due to coupling with neighboring protons.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be in the typical range for aliphatic carbons. The quaternary carbon at position 4 would likely appear in the 30-40 ppm range.[15]

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

cluster_0 Sample Preparation cluster_1 Physical Property Measurement cluster_2 Data Analysis Pure Sample Pure Sample Boiling Point Boiling Point Pure Sample->Boiling Point Density Density Pure Sample->Density Refractive Index Refractive Index Pure Sample->Refractive Index Spectroscopy Spectroscopy Pure Sample->Spectroscopy Compare to Literature Compare to Literature Boiling Point->Compare to Literature Density->Compare to Literature Refractive Index->Compare to Literature Structure Confirmation Structure Confirmation Spectroscopy->Structure Confirmation Purity Assessment Purity Assessment Compare to Literature->Purity Assessment

Caption: Workflow for determining the physical properties of a liquid organic compound.

References

3,4,4,5-Tetramethyloctane molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3,4,4,5-Tetramethyloctane: Molecular Properties and Identification

For the attention of: Researchers, Scientists, and Drug Development Professionals

Molecular Formula and Weight

The chemical structure of this compound, an isomer of dodecane, consists of an eight-carbon (octane) backbone with four methyl group substitutions. This structural arrangement directly determines its molecular formula and weight, which are crucial parameters for any experimental or computational work.

The molecular formula for this compound is C12H26 .[1] This formula is consistent across various isomers of tetramethyloctane and dodecane.[2][3][4][5][6][7] The molecular weight is a key identifier in mass spectrometry and is fundamental for stoichiometric calculations in chemical reactions.

ParameterValueReference
Molecular FormulaC12H26[1][5][6]
Molecular Weight170.33 g/mol [1][5][6]
Alternate Molecular Weight170.3348 g/mol [2][4][7]

Note: The slight variation in molecular weight values can be attributed to differences in the isotopic atomic weights used in the calculations by various databases.

Experimental Protocols

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of a sample and confirm its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation, confirming the precise arrangement of methyl groups along the octane (B31449) chain.

Without specific literature, researchers would need to adapt standard protocols for alkane analysis.

Visualizing the Identification Workflow

The logical process for identifying and characterizing a chemical compound like this compound can be represented as a straightforward workflow. This process begins with the compound's name and leads to its fundamental chemical properties.

Workflow for Chemical Identification A IUPAC Name (this compound) B Structural Analysis - Parent Chain (Octane) - Substituents (4x Methyl) A->B C Determine Molecular Formula (C12H26) B->C D Calculate Molecular Weight (170.33 g/mol) C->D E Experimental Verification (e.g., GC-MS, NMR) D->E

Caption: Logical workflow for the identification of this compound.

References

An In-depth Technical Guide to 3,4,4,5-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of the chemical compound 3,4,4,5-Tetramethyloctane, including its fundamental identifiers and computed physicochemical properties. This document is intended to serve as a foundational resource for professionals in scientific research and drug development who may encounter this molecule.

Chemical Identity

The unambiguous identification of a chemical substance is paramount for research and regulatory purposes. The standardized nomenclature and registry number for this compound are provided below.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 62199-47-7[1]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for predicting its behavior in various experimental and biological systems. The following table summarizes the key computed properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
Boiling Point 201°CChemicalBook[2]
Melting Point -50.8°C (estimate)ChemicalBook[2]
Density 0.7850ChemicalBook[2]
Refractive Index 1.4374ChemicalBook[2]

Experimental Data and Protocols

A comprehensive search of scientific literature and chemical databases did not yield any detailed experimental protocols or significant research findings specifically involving this compound. The information available is largely limited to computational predictions of its properties.

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Its potential applications in drug development have not been explored in published research.

Visualizations

To provide a clear representation of the molecule's structure, a 2D diagram is presented below.

References

Spectroscopic Analysis of 3,4,4,5-Tetramethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,4,5-tetramethyloctane. Due to the limited availability of experimental spectra for this specific compound, this guide combines theoretical predictions and analogous data from similar branched alkanes to offer a robust analytical profile. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with expected Mass Spectrometry (MS) fragmentation patterns. Furthermore, it outlines standardized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃ (C1, C8)~ 0.8 - 0.9Triplet6H
CH₂ (C2, C7)~ 1.2 - 1.4Sextet4H
CH (C3, C6)~ 1.5 - 1.7Multiplet2H
CH₃ (on C4)~ 0.8 - 0.9Doublet6H
CH₃ (on C5)~ 0.8 - 0.9Doublet6H
CH (C4, C5)~ 1.6 - 1.8Multiplet2H
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomChemical Shift (ppm)
C1, C8~ 14
C2, C7~ 23
C3, C6~ 35
C4, C5~ 40
CH₃ (on C4)~ 15 - 20
CH₃ (on C5)~ 15 - 20
Table 3: Expected Mass Spectrometry (MS) Data

The mass spectrum of this compound, a C12H26 isomer, is expected to show fragmentation patterns typical for branched alkanes. The molecular ion peak (M+) at m/z 170 would likely be of low abundance or absent. The spectrum would be characterized by a series of fragment ions corresponding to the loss of alkyl groups.

m/zInterpretation
170Molecular Ion (M+)
155[M - CH₃]⁺
141[M - C₂H₅]⁺
127[M - C₃H₇]⁺
113[M - C₄H₉]⁺
99[M - C₅H₁₁]⁺
85[M - C₆H₁₃]⁺
71[M - C₇H₁₅]⁺
57[C₄H₉]⁺ (likely base peak)
43[C₃H₇]⁺
29[C₂H₅]⁺
Table 4: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of an alkane like this compound is characterized by C-H stretching and bending vibrations.[1][2][3][4]

Wavenumber (cm⁻¹)Vibration TypeIntensity
2960 - 2850C-H Stretch (sp³)Strong
1470 - 1450C-H Bend (Methylene)Medium
1385 - 1375C-H Bend (Methyl, gem-dimethyl)Medium-Strong
1370 - 1365C-H Bend (Methyl)Medium

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) into the mass spectrometer. Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[5][6]

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 20-200).

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure. The fragmentation of branched alkanes typically involves cleavage at the branching points, leading to the formation of stable carbocations.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[7][8]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to C-H stretching and bending vibrations.[1][2][3][4]

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Prepare Neat Liquid Film Sample->Prep_IR NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR MS GC-MS (EI, 70 eV) Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Analyze_NMR Chemical Shifts, Multiplicity, Integration NMR->Analyze_NMR Analyze_MS Molecular Ion, Fragmentation Pattern MS->Analyze_MS Analyze_IR Characteristic Vibrational Frequencies IR->Analyze_IR Structure Structural Elucidation Analyze_NMR->Structure Analyze_MS->Structure Analyze_IR->Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Thermodynamic Properties of Branched Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core thermodynamic properties of branched alkanes. Understanding these properties is fundamental in fields ranging from chemical synthesis and process design to drug development, where molecular stability and energy transformations are critical. This document summarizes key quantitative data, details experimental methodologies for their determination, and visually represents the underlying principles and workflows.

Introduction: The Significance of Branching

Alkanes, the simplest class of hydrocarbons, exhibit a fascinating relationship between their molecular structure and thermodynamic stability. The degree of branching in an alkane isomer has a profound and predictable impact on its thermodynamic properties. Generally, for a given number of carbon atoms, a branched alkane is thermodynamically more stable than its straight-chain (n-alkane) counterpart.[1][2] This increased stability is primarily attributed to a more compact molecular structure, which leads to a lower overall potential energy.[1] This guide will delve into the quantitative aspects of this phenomenon, focusing on key thermodynamic parameters: enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity.

Core Thermodynamic Properties: A Quantitative Overview

The thermodynamic stability and behavior of branched alkanes can be quantified through several key properties. This section presents a summary of these properties for a selection of alkane isomers. The data is compiled from established chemical and thermodynamic databases.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. A more negative value indicates a more stable compound. As a general trend, for a set of alkane isomers, the standard enthalpy of formation becomes more negative with increased branching.[1]

Standard Gibbs Free Energy of Formation (ΔGf°)

The standard Gibbs free energy of formation represents the change in Gibbs free energy for the formation of a compound from its elements in their standard states. It is a direct measure of the spontaneity of a formation reaction under standard conditions. A more negative ΔGf° indicates a more thermodynamically favorable compound.

Standard Molar Entropy (S°)

Standard molar entropy is a measure of the randomness or disorder of a substance. For isomeric alkanes, straight-chain molecules, with their greater conformational flexibility, generally possess a higher standard molar entropy than their more rigid, branched counterparts.

Molar Heat Capacity (Cp)

Molar heat capacity at constant pressure is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius. This property is influenced by the various vibrational, rotational, and translational energy modes within the molecule.

Table 1: Thermodynamic Properties of Pentane Isomers (Gas Phase at 298.15 K)

CompoundIUPAC NameΔHf° (kJ/mol)ΔGf° (kJ/mol)S° (J/mol·K)
n-PentanePentane-146.4-8.4349
Isopentane2-Methylbutane-154.4-14.8344
Neopentane2,2-Dimethylpropane-166.0-15.2306

Data sourced from Wired Chemist, compiled from standard thermodynamic tables.[3]

Table 2: Thermodynamic Properties of Selected Alkane Isomers (Gas Phase at 298.15 K)

CompoundFormulaΔHf° (kJ/mol)ΔGf° (kJ/mol)S° (J/mol·K)
n-ButaneC4H10-127.2-17.0310
Isobutane (2-Methylpropane)C4H10-135.6-21.0295
n-HexaneC6H14-167.2-0.3388
2-MethylpentaneC6H14-174.5--
3-MethylpentaneC6H14-171.9--
2,2-DimethylbutaneC6H14-185.9--
2,3-DimethylbutaneC6H14-180.2--

Experimental Determination of Thermodynamic Properties

The accurate determination of the thermodynamic properties of alkanes relies on precise experimental techniques. Calorimetry is the primary method for measuring enthalpy changes, while a combination of calorimetry and spectroscopy is used to determine entropy.

Bomb Calorimetry: Measuring Enthalpy of Combustion

Bomb calorimetry is a technique used to determine the heat of combustion of a substance at constant volume.[5][6][7] From the heat of combustion, the standard enthalpy of formation can be calculated. This is particularly useful for volatile organic compounds like alkanes.

Experimental Protocol for Bomb Calorimetry:

  • Sample Preparation: A precisely weighed sample of the alkane (typically in liquid form) is placed in a sample holder, often a platinum crucible. For volatile liquids, encapsulation in a thin-walled glass ampule or a gelatin capsule may be necessary to prevent evaporation before combustion.[7][8]

  • Bomb Assembly: The sample holder is placed inside a high-pressure stainless-steel vessel known as a "bomb." A fine ignition wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and then filled with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water surrounding the bomb is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change.

  • Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. By knowing the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), the heat of combustion of the sample can be calculated.[6] Corrections are made for the heat of ignition and any side reactions.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Alkane Sample B Place in Crucible/Ampule A->B C Position Ignition Wire B->C D Assemble and Seal Bomb C->D E Pressurize with Oxygen D->E F Submerge Bomb in Water E->F G Allow Thermal Equilibrium F->G H Ignite Sample G->H I Record Temperature Change H->I J Calculate Heat of Combustion I->J K Apply Corrections J->K L Determine Enthalpy of Formation K->L

Workflow for Bomb Calorimetry.
Differential Scanning Calorimetry (DSC): Measuring Heat Capacity

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9][10][11][12][13] It is a powerful tool for determining the heat capacity of substances.

Experimental Protocol for DSC:

  • Sample and Reference Preparation: A small, accurately weighed sample of the alkane is hermetically sealed in a sample pan (often made of aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including the initial and final temperatures and the heating rate. An inert purge gas, such as nitrogen, is typically used to prevent oxidation.[10]

  • Temperature Program: The temperature of the DSC cell is increased linearly with time. The instrument measures the differential heat flow between the sample and the reference required to maintain both at the same temperature.

  • Data Analysis: The resulting DSC curve plots heat flow versus temperature. The heat capacity of the sample can be determined from this curve by comparing it to the curve of a known standard (like sapphire) under the same conditions.

DSC_Workflow A Prepare and Weigh Sample and Reference Pans B Place Pans in DSC Cell A->B C Program Temperature Profile (Heating Rate, Range) B->C D Initiate Heating under Inert Atmosphere C->D E Measure Differential Heat Flow (Sample vs. Reference) D->E F Plot Heat Flow vs. Temperature E->F G Calculate Heat Capacity F->G

Workflow for Differential Scanning Calorimetry.
Spectroscopic Determination of Entropy

While calorimetry can be used to measure entropy changes, absolute entropies are often determined using statistical mechanics based on spectroscopic data.[14][15][16] The fundamental principle is that the entropy of a substance is related to the number of accessible quantum states.

Principles of Spectroscopic Entropy Determination:

Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, are used to probe the vibrational and rotational energy levels of molecules.[17][18] By analyzing the resulting spectra, the characteristic vibrational frequencies and rotational constants of the molecule can be determined. These molecular parameters are then used in the partition function of statistical mechanics to calculate the contributions of translational, rotational, and vibrational motions to the total entropy of the molecule. For ideal gases, the calculated spectroscopic entropies are often in excellent agreement with calorimetrically determined values.[14]

The Relationship Between Branching and Thermodynamic Stability

The increased thermodynamic stability of branched alkanes compared to their linear isomers is a cornerstone of their chemistry. This stability is reflected in their more negative standard enthalpies of formation.

Branching_Stability_Relationship cluster_structure Molecular Structure cluster_properties Physical & Thermodynamic Properties A Increased Branching B More Compact Structure (Lower Surface Area) A->B leads to C Increased Electron Correlation A->C results in D Lower Overall Potential Energy B->D C->D E More Negative ΔHf° (Higher Thermodynamic Stability) D->E manifests as

Relationship between Branching and Stability.

Conclusion

The thermodynamic properties of branched alkanes are intrinsically linked to their molecular architecture. Increased branching leads to greater thermodynamic stability, a phenomenon quantified by more negative enthalpies and Gibbs free energies of formation. The experimental determination of these properties through techniques like bomb calorimetry and differential scanning calorimetry provides the crucial data necessary for a wide range of applications in research and industry. A thorough understanding of these principles is essential for professionals in chemistry and drug development for predicting molecular behavior, optimizing reaction conditions, and designing novel molecules with desired stability characteristics.

References

The Natural Occurrence and Biological Significance of Tetramethyloctane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthetic pathways, and biological significance of tetramethyloctane isomers. While the presence of these C12 branched alkanes has been documented across various biological kingdoms, quantitative data remains sparse. However, the well-studied roles of structurally similar branched alkanes, particularly as cuticular hydrocarbons in insects, offer significant insights into their potential physiological and semiochemical functions. This guide summarizes the available data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and application in drug development and chemical ecology.

Natural Occurrence of Tetramethyloctane Isomers

Tetramethyloctane isomers, with the chemical formula C₁₂H₂₆, are volatile organic compounds that have been identified as metabolites in bacteria, fungi, and plants.[1] The isomer 2,3,6,7-tetramethyloctane, in particular, is noted for its presence in these diverse natural sources.[1] While qualitative identification has been established, comprehensive quantitative analyses of these isomers in various natural matrices are not widely available in current scientific literature. The table below summarizes the known natural sources of various tetramethyloctane isomers based on available database information.

IsomerNatural Source(s)Reference(s)
2,3,6,7-TetramethyloctaneBacterial, Fungal, Plant Metabolite[1]
Other IsomersWhile numerous isomers exist, specific natural source information is limited in publicly available databases. Their presence can be inferred in complex hydrocarbon mixtures from various organisms.

Biological Roles of Branched Alkanes: Insights from Insect Cuticular Hydrocarbons

Branched alkanes, including tetramethyloctane isomers, are significant components of the cuticular hydrocarbon (CHC) layer in insects. This waxy layer is crucial for preventing desiccation and also serves as a rich source of chemical signals for communication.[2] Methyl-branched alkanes are particularly important in conveying information for species and mate recognition, and for social insects, in signaling colony membership.[2]

The biological activity of these compounds is mediated through chemoreception. In insects, olfactory sensory neurons located in sensilla on the antennae detect airborne chemical cues. The binding of a specific hydrocarbon to an odorant receptor (OR) complex initiates a signal transduction cascade, leading to a behavioral response.

Experimental Protocols

The analysis of tetramethyloctane isomers from natural sources typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS). The following protocols are adapted from established methods for the analysis of insect cuticular hydrocarbons and volatile organic compounds from plants and fungi.

Extraction of Tetramethyloctane Isomers from Insect Cuticles

This protocol is suitable for the extraction of cuticular hydrocarbons, which may contain tetramethyloctane isomers.

Materials:

  • Glass vials (2 mL) with polytetrafluoroethylene (PTFE)-lined caps

  • n-Hexane or pentane (B18724) (analytical grade)

  • Micropipettes

  • GC vials with inserts

Procedure:

  • Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

  • Add a known volume of hexane (B92381) (e.g., 200 µL) to the vial, ensuring the insect is fully submerged.

  • Agitate the vial for 5-10 minutes to extract the surface hydrocarbons.

  • Carefully remove the insect from the vial.

  • Transfer the hexane extract to a GC vial with a micro-insert.

  • The sample is now ready for GC-MS analysis.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Isomers from Fungal or Plant Material

This method is suitable for analyzing volatile compounds, such as tetramethyloctane isomers, from the headspace of a sample.

Materials:

  • Headspace vials (20 mL) with septa

  • SPME fiber assembly (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB)

  • Heating block or water bath

  • GC-MS instrument with an SPME injection port

Procedure:

  • Place a known amount of the finely chopped fungal or plant material into a headspace vial.

  • Seal the vial with the septum cap.

  • Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to accumulate in the headspace.

  • Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms).

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: Increase at 10°C/min to 280°C

    • Final hold: Hold at 280°C for 10 minutes

  • Transfer Line Temperature: 280°C

Typical MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Data Analysis:

  • Identification of tetramethyloctane isomers is achieved by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).

  • Quantification can be performed by creating a calibration curve with known concentrations of a specific isomer standard.

Key Biological Pathways

The following diagrams, rendered in Graphviz DOT language, illustrate the generalized biosynthetic pathway for methyl-branched alkanes in insects and the olfactory signaling pathway for the detection of such chemical cues.

Biosynthesis of Methyl-Branched Cuticular Hydrocarbons in Insects

This pathway shows the synthesis of methyl-branched alkanes from basic metabolic precursors.

Biosynthesis_of_Branched_Alkanes cluster_precursors Precursors cluster_synthesis Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA AminoAcids Amino Acids (Val, Ile, Met, Thr) AminoAcids->Propionyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) & Elongases Malonyl-CoA->Fatty_Acid_Synthase Methylmalonyl-CoA->Fatty_Acid_Synthase VLCFA Very-Long-Chain Fatty Acyl-CoA (Methyl-Branched) Fatty_Acid_Synthase->VLCFA Reduction Reduction (FAR) VLCFA->Reduction VLC_Aldehyde Very-Long-Chain Aldehyde Reduction->VLC_Aldehyde Decarbonylation Oxidative Decarbonylation (P450) VLC_Aldehyde->Decarbonylation Branched_Alkane Methyl-Branched Alkane (e.g., Tetramethyloctane) Decarbonylation->Branched_Alkane

Caption: Generalized biosynthetic pathway of methyl-branched alkanes in insects.

Insect Olfactory Signal Transduction Pathway

This diagram illustrates the molecular events from odorant binding to neural signal generation in an insect olfactory sensory neuron.

Insect_Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant Odorant (e.g., Tetramethyloctane) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR_Complex Odorant Receptor Complex (ORx + Orco) Odorant_OBP->OR_Complex Odorant Release & Receptor Binding Ion_Channel_Opening Ion Channel Opening OR_Complex->Ion_Channel_Opening Activation Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal to Antennal Lobe

Caption: Insect olfactory signal transduction pathway for odorant detection.

Future Directions

The study of tetramethyloctane isomers and other branched alkanes presents several opportunities for future research. A primary focus should be on the quantitative analysis of these compounds in a wider range of organisms to better understand their distribution and ecological relevance. Furthermore, elucidating the specific odorant receptors that detect these isomers in insects could pave the way for the development of novel, targeted pest management strategies. In the context of drug development, the biological activity of these volatile compounds, particularly their interactions with microbial signaling pathways, warrants further investigation. The protocols and pathways detailed in this guide provide a foundational framework for pursuing these exciting avenues of research.

References

An In-depth Technical Guide to the Synthesis and Preparation of 3,4,4,5-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 3,4,4,5-tetramethyloctane, a highly branched aliphatic hydrocarbon. While specific literature detailing the synthesis of this exact molecule is scarce, this guide outlines a robust and well-established methodology based on the principles of Grignard reactions, a cornerstone of organic synthesis for carbon-carbon bond formation. The protocols and data presented are based on established chemical principles and analogous reactions found in the literature for structurally similar compounds.

Overview of Synthetic Strategy

The synthesis of the sterically hindered alkane, this compound, can be efficiently achieved through a two-step process. This method involves the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the desired alkane. This approach offers considerable flexibility in the choice of starting materials to construct the target carbon skeleton.

A potential retrosynthetic analysis for this compound suggests two viable disconnection points, leading to two possible synthetic routes involving a Grignard reaction. This guide will focus on one of these plausible pathways.

Proposed Synthetic Pathway

The chosen synthetic pathway for this compound involves the reaction of sec-butylmagnesium bromide with 3,4-dimethyl-2-pentanone (B3384585) to form the tertiary alcohol, 3,4,4,5-tetramethyloctan-3-ol. Subsequent reduction of this alcohol will yield the final product, this compound.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction sec-Butyl Bromide sec-Butyl Bromide sec-Butylmagnesium Bromide sec-Butylmagnesium Bromide sec-Butyl Bromide->sec-Butylmagnesium Bromide Mg, Diethyl Ether Magnesium Magnesium Magnesium->sec-Butylmagnesium Bromide 3,4,4,5-Tetramethyloctan-3-ol 3,4,4,5-Tetramethyloctan-3-ol sec-Butylmagnesium Bromide->3,4,4,5-Tetramethyloctan-3-ol Nucleophilic Addition 3,4-Dimethyl-2-pentanone 3,4-Dimethyl-2-pentanone 3,4-Dimethyl-2-pentanone->3,4,4,5-Tetramethyloctan-3-ol 3,4,4,5-Tetramethyloctan-3-ol_reduction 3,4,4,5-Tetramethyloctan-3-ol This compound This compound 3,4,4,5-Tetramethyloctan-3-ol_reduction->this compound Reducing Agent (e.g., H2/Pd/C)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,4,4,5-Tetramethyloctan-3-ol via Grignard Reaction

This procedure details the formation of the Grignard reagent, sec-butylmagnesium bromide, and its subsequent reaction with 3,4-dimethyl-2-pentanone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.312.67 g0.11
sec-Butyl Bromide137.0213.7 g (10.9 mL)0.10
3,4-Dimethyl-2-pentanone114.1910.3 g (12.5 mL)0.09
Anhydrous Diethyl Ether74.12150 mL-
Saturated Aqueous NH₄Cl-100 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.

    • Add 30 mL of anhydrous diethyl ether to the flask.

    • Dissolve sec-butyl bromide in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the sec-butyl bromide solution to the magnesium. The reaction is initiated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction starts, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 3,4-dimethyl-2-pentanone in 70 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) with crushed ice.

    • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the crude product by vacuum distillation.

Step 2: Reduction of 3,4,4,5-Tetramethyloctan-3-ol

This procedure describes the reduction of the tertiary alcohol to the final alkane product. A common method for this transformation is catalytic hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4,4,5-Tetramethyloctan-3-ol186.3415 g0.08
10% Palladium on Carbon (Pd/C)-0.5 g-
Ethanol (B145695)46.07100 mL-
Hydrogen Gas (H₂)2.02High Pressure-

Procedure:

  • Reaction Setup:

    • Place 3,4,4,5-tetramethyloctan-3-ol and ethanol in a high-pressure hydrogenation vessel (autoclave).

    • Carefully add the 10% Pd/C catalyst.

    • Seal the vessel and purge with hydrogen gas to remove air.

  • Hydrogenation:

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may need optimization).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is typically complete within 24 hours.

  • Work-up and Purification:

    • Carefully depressurize the vessel and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with ethanol.

    • Remove the ethanol from the filtrate by distillation.

    • The resulting crude product can be purified by fractional distillation to yield pure this compound.

Quantitative Data

The following table summarizes the expected physical and chemical properties of the key compounds in this synthesis. Yields are estimated based on similar reactions reported in the literature.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Expected Yield (%)
3,4,4,5-Tetramethyloctan-3-olC₁₂H₂₆O186.34~220-230~0.8575-85
This compoundC₁₂H₂₆170.33~205-215~0.7880-90

Visualization of Workflow and Mechanism

G Start Start: - sec-Butyl Bromide - Magnesium - 3,4-Dimethyl-2-pentanone Grignard_Formation 1. Form Grignard Reagent: sec-Butylmagnesium Bromide Start->Grignard_Formation Grignard_Reaction 2. React with Ketone: 3,4-Dimethyl-2-pentanone Grignard_Formation->Grignard_Reaction Workup1 3. Aqueous Workup (NH4Cl solution) Grignard_Reaction->Workup1 Purification1 4. Purification: Vacuum Distillation Workup1->Purification1 Intermediate Intermediate: 3,4,4,5-Tetramethyloctan-3-ol Purification1->Intermediate Reduction 5. Catalytic Hydrogenation (H2, Pd/C) Intermediate->Reduction Workup2 6. Catalyst Filtration Reduction->Workup2 Purification2 7. Purification: Fractional Distillation Workup2->Purification2 End Final Product: this compound Purification2->End

Caption: Experimental workflow for the synthesis of this compound.

G ketone 3,4-Dimethyl-2-pentanone (Electrophile) ts Nucleophilic Attack ketone->ts δ+ grignard sec-Butylmagnesium Bromide (Nucleophile) grignard->ts δ- alkoxide Magnesium Alkoxide Intermediate ts->alkoxide alcohol 3,4,4,5-Tetramethyloctan-3-ol alkoxide->alcohol Protonation (Workup)

Caption: Mechanism of Grignard addition to a ketone.

Safety Considerations

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. It should be handled in a well-ventilated fume hood, away from any sources of ignition.

  • Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation should be performed in a properly rated and maintained high-pressure apparatus.

  • Palladium on Carbon: Palladium on carbon is a pyrophoric catalyst, especially when dry and in the presence of hydrogen and air. It should be handled with care, and filtration should be done while the catalyst is still wet.

This guide provides a theoretical framework and a practical, albeit proposed, set of protocols for the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work. The reaction conditions may require optimization to achieve the desired yields and purity.

A Technical Guide to the Stereoisomers of 3,4,4,5-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the stereoisomerism of the branched alkane 3,4,4,5-tetramethyloctane. It outlines the structural basis for its chirality, potential physicochemical properties of its stereoisomers, and generalized experimental protocols for their synthesis, separation, and characterization.

Structural Analysis and Stereoisomerism

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] Its structure consists of an eight-carbon (octane) backbone with four methyl group substituents. The key to its stereochemistry lies in the identification of its chiral centers. A chiral center is a carbon atom bonded to four different substituent groups.[3]

In the structure of this compound, there are two such chiral centers:

  • Carbon-3 (C3): Bonded to a hydrogen atom, a methyl group, an ethyl group (C1-C2), and the complex C4 substituent group.

  • Carbon-5 (C5): Bonded to a hydrogen atom, a methyl group, a propyl group (C6-C8), and the complex C4 substituent group.

Notably, Carbon-4 (C4) is not a chiral center because it is bonded to two identical methyl groups, violating the requirement for four different substituents.

With two chiral centers (n=2), the maximum number of possible stereoisomers is 2ⁿ, which equals four . These four stereoisomers exist as two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other is diastereomeric.

The logical relationship between these isomers is visualized below.

G cluster_parent This compound cluster_enantiomers1 Enantiomeric Pair A cluster_enantiomers2 Enantiomeric Pair B Parent Chiral Centers: C3 and C5 (2ⁿ = 4 Stereoisomers) A1 (3R, 5R) Parent->A1 Configurations at C3 & C5 B1 (3R, 5S) Parent->B1 Configurations at C3 & C5 A2 (3S, 5S) A1->A2 Enantiomers (Mirror Images) A1->B1 Diastereomers (Non-Mirror Images) B2 (3S, 5R) A1->B2 A2->B1 A2->B2 B1->B2 Enantiomers (Mirror Images) G cluster_workflow Experimental Workflow cluster_analysis Analysis & Characterization start Synthesis Product (Mixture of 4 Stereoisomers) prep Sample Preparation (Dissolve in Hexane) start->prep Step 1 gc Chiral Gas Chromatography (Cyclodextrin Column) prep->gc Step 2 separation Separation into Four Peaks gc->separation Step 3 polarimetry Polarimetry (Determine Optical Rotation) separation->polarimetry Step 4 nmr NMR Spectroscopy (Confirm Structure) separation->nmr Step 4 end Quantified Pure Stereoisomers polarimetry->end Step 5 nmr->end Step 5

References

The Biological Significance of Branched-Chain Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain branched alkanes, a diverse class of saturated hydrocarbons, have emerged from being considered biochemically inert to being recognized as molecules of profound biological significance. This technical guide provides a comprehensive exploration of the multifaceted roles of branched-chain alkanes, detailing their critical functions in chemical ecology, maintenance of cell membrane integrity, and their potential as pharmacological agents. Historically overlooked, recent advancements have illuminated their involvement in processes ranging from insect communication and desiccation resistance to immunomodulation. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and key biological pathways to serve as an essential resource for researchers, scientists, and drug development professionals.

Introduction to Branched-Chain Alkanes

Branched-chain alkanes are aliphatic hydrocarbons characterized by a main carbon chain with one or more alkyl group substitutions.[1] This structural feature distinguishes them from their linear counterparts, imparting unique physicochemical properties that influence their biological interactions.[2][3][4][5] Found across diverse biological systems, from the cuticles of insects to the cell membranes of microorganisms, their functions are varied and vital. In insects, they are principal components of cuticular hydrocarbons (CHCs), acting as a primary defense against water loss and as a sophisticated language for chemical communication.[6][7] In cellular membranes, their presence can modulate fluidity and order, impacting cellular processes.[8] Furthermore, certain branched-chain alkanes, such as pristane (B154290), have been shown to exert potent pharmacological effects, opening avenues for therapeutic investigation.[9]

Physicochemical Properties of Biologically Relevant Branched-Chain Alkanes

The physical and chemical properties of branched-chain alkanes are dictated by their molecular structure, including chain length and the position and number of methyl branches. These properties, in turn, govern their biological function. Generally, branching lowers the melting and boiling points compared to linear alkanes of the same carbon number due to reduced van der Waals forces.[2][5]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Key Biological Role(s)
2-Methylpropane (Isobutane)C4H1058.12-11.7-159.6Not a primary long-chain example, but illustrates basic branching effects.
2-Methylbutane (Isopentane)C5H1272.1527.7-159.9Component of some insect pheromone blends.
2,2,4-Trimethylpentane (Isooctane)C8H18114.2399.3-107.4Used as a standard in fuel industry; some presence in biological systems.
Pristane (2,6,10,14-Tetramethylpentadecane)C19H40268.53296-100Immunomodulator; induces lupus-like autoimmunity in mice.[9]
Phytane (2,6,10,14-Tetramethylhexadecane)C20H42282.55311.5-99.8Biomarker in geochemistry; potential anti-inflammatory properties.[9]
3-MethylheptacosaneC28H58394.77--Component of insect cuticular hydrocarbons.[10]
3,11-Dimethylnonacosane (B14454559)C31H64436.85--Major component of the contact sex pheromone of the German cockroach, Blattella germanica.[10]

Role in Chemical Ecology: Insect Cuticular Hydrocarbons

Branched-chain alkanes are integral components of the complex mixture of lipids that form the insect cuticle, known as cuticular hydrocarbons (CHCs).[2][6][7] These compounds serve a dual function that is critical for the evolutionary success of insects: desiccation resistance and chemical communication.[6]

Desiccation Resistance

The waxy layer of CHCs on the insect epicuticle forms a hydrophobic barrier that is essential for preventing water loss, a major physiological challenge for terrestrial arthropods.[6] The composition of CHCs, including the chain length and degree of branching, influences the melting point and packing of this layer, thereby affecting its waterproofing efficiency. Longer-chain and less branched alkanes generally provide greater resistance to desiccation.

Chemical Communication (Semiochemicals)

Branched-chain alkanes are key players in the chemical language of insects, acting as semiochemicals (pheromones and kairomones) that mediate a wide range of behaviors.[6] The high diversity of branched-chain CHCs allows for a high degree of signal specificity.

  • Species and Mate Recognition: Unique blends of CHCs on the cuticle act as "chemical signatures" that allow insects to recognize members of their own species and potential mates.

  • Social Communication: In social insects such as ants and bees, CHCs are fundamental for nestmate recognition, helping to maintain colony cohesion and identify intruders.[6]

  • Sex Pheromones: Specific branched-chain alkanes can act as contact or short-range sex pheromones, eliciting courtship and mating behaviors. A notable example is the German cockroach, Blattella germanica, where 3,11-dimethylnonacosane is a major component of the female's contact sex pheromone.[10]

Insect SpeciesBranched-Chain Alkane(s)FunctionEffective Concentration / Behavioral Threshold
Blattella germanica (German Cockroach)3,11-DimethylnonacosaneContact Sex PheromoneElicits wing-raising in males at nanogram levels.
Drosophila melanogaster (Fruit Fly)(Z,Z)-7,11-Heptacosadiene (an alkene, but often studied with alkanes)Female Sex Pheromone-
Various Ant SpeciesComplex mixtures of mono-, di-, and trimethylalkanesNestmate RecognitionRecognition is based on the relative proportions of a complex blend.
Lobesia botrana (European Grapevine Moth)Heptane and Octane (short-chain)Pheromone SynergistEnhances male attraction to sex pheromones.[11][12]
Epilachna dodecastigmaHeptacosane, Nonacosane, HentriacontaneHost Location (Allelochemical)Attraction observed at 28-121 µg.[13]

Role in Cell Membrane Structure and Function

The lipid bilayer of cell membranes is a fluid and dynamic structure, and its properties are heavily influenced by the composition of its lipid components. While the role of phospholipids (B1166683) and cholesterol is well-established, emerging evidence suggests that branched-chain alkanes can also modulate membrane characteristics.

Membrane Fluidity and Order

The introduction of branched-chain alkanes into a lipid bilayer can disrupt the tight packing of the phospholipid acyl chains.[8] This disruption leads to an increase in membrane fluidity, analogous to the effect of unsaturated fatty acids.[14] This modulation of fluidity is crucial for maintaining optimal membrane function across different temperatures and environmental conditions. The position of the methyl branch along the alkane chain can influence the extent of this effect.[8]

Branched AlkaneModel Membrane SystemObserved Effect on Membrane PropertiesQuantitative Data (e.g., Change in Fluorescence Anisotropy)
Methyl-branched fatty acids (general)DPPC lipid bilayer (Molecular Dynamics Simulation)Reduced lipid condensation, decreased bilayer thickness, lowered chain ordering, enhanced fluidity.[8]Not directly measured as fluorescence anisotropy in this study.
Phytane and Pristane-Known to increase membrane fluidity.Specific fluorescence anisotropy values are not readily available in the searched literature.
n-Alkanols (as a proxy for hydrophobic molecules)Phosphatidylcholine bilayersShort-chain n-alkanols increased water content in the acyl chain region (suggesting increased fluidity), while long-chain n-alkanols decreased it. All n-alkanols decreased acyl chain order (fluorescence anisotropy).[15]Decrease in DPH-PC fluorescence anisotropy observed for all n-alkanols.[15]

Biosynthesis of Branched-Chain Alkanes

The biosynthesis of branched-chain alkanes, particularly in insects, is an extension of the fatty acid synthesis pathway and primarily occurs in specialized cells called oenocytes.[1][7][16]

The process begins with the formation of a fatty acyl-CoA primer. The carbon chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) complex. The introduction of a methyl branch occurs through the substitution of malonyl-CoA with methylmalonyl-CoA at a specific step in the elongation process.[7] The resulting very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde, which is subsequently converted to a hydrocarbon (the alkane) via oxidative decarbonylation, a reaction catalyzed by a cytochrome P450 enzyme.[16]

G acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->fas fatty_acyl_coa Fatty Acyl-CoA fas->fatty_acyl_coa Elongation branched_fatty_acyl_coa Methyl-branched Fatty Acyl-CoA fas->branched_fatty_acyl_coa Branching elongases Elongases vlcfa_coa Very-Long-Chain Fatty Acyl-CoA elongases->vlcfa_coa fatty_acyl_coa->elongases branched_fatty_acyl_coa->elongases far Fatty Acyl-CoA Reductase (FAR) vlcfa_coa->far fatty_aldehyde Fatty Aldehyde far->fatty_aldehyde Reduction cyp4g Cytochrome P450 (CYP4G) fatty_aldehyde->cyp4g branched_alkane Branched-Chain Alkane cyp4g->branched_alkane Oxidative Decarbonylation straight_alkane Straight-Chain Alkane cyp4g->straight_alkane Oxidative Decarbonylation

Biosynthesis of Insect Cuticular Hydrocarbons.

Pharmacological Activities of Branched-Chain Alkanes

While historically viewed as inert, certain branched-chain alkanes have demonstrated significant pharmacological activities, suggesting their potential as therapeutic agents or as tools for studying biological pathways.

Immunomodulatory Effects of Pristane

Pristane (2,6,10,14-tetramethylpentadecane) is the most well-studied branched-chain alkane in a pharmacological context.[9] In mice, a single intraperitoneal injection of pristane induces a lupus-like autoimmune syndrome characterized by the production of autoantibodies and chronic inflammation.[9] This effect is mediated through the activation of Toll-like receptor 7 (TLR7), which leads to the production of type I interferons.[17]

G cluster_macrophage pristane Pristane macrophage Macrophage / Dendritic Cell pristane->macrophage Engulfment tlr7 TLR7 my_d88 MyD88 tlr7->my_d88 irf7 IRF7 my_d88->irf7 Signaling Cascade type_i_ifn Type I Interferons (IFN-α/β) irf7->type_i_ifn Transcription & Translation autoimmunity Autoimmunity (Lupus-like syndrome) type_i_ifn->autoimmunity

Pristane-induced TLR7 Signaling Pathway.
Anti-inflammatory, Antimicrobial, and Cytotoxic Potential

Preliminary evidence suggests that other long-chain branched alkanes may possess anti-inflammatory, antimicrobial, and cytotoxic properties.[9] For instance, phytol, a precursor to the branched-chain alkane phytane, has demonstrated anti-inflammatory effects.[9] The hydrophobic nature of long alkyl chains is known to contribute to antimicrobial activity, likely by disrupting bacterial cell membranes.[9] However, quantitative data on the efficacy of specific branched-chain alkanes is still limited.

Compound/AssayTarget/OrganismEndpointResult (IC50 / MIC)
Various Branched AlkanesCancer Cell LinesCytotoxicityLimited data available; general cytotoxicity observed for some hydrocarbons.
Various Branched AlkanesBacteria / FungiAntimicrobial ActivityLimited data available for specific branched-chain alkanes.
PristaneMurine Immune CellsImmunomodulationInduces lupus-like autoimmunity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Analysis of Insect Cuticular Hydrocarbons by GC-MS

This protocol describes the solvent extraction and subsequent analysis of CHCs from insects.

Materials:

  • Insects of interest

  • n-Hexane (analytical grade)

  • Glass vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Nitrogen gas stream evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

  • Extraction: Add a known volume of n-hexane (e.g., 500 µL) to the vial, ensuring the insect is fully submerged. Vortex for 2 minutes to facilitate the extraction of surface lipids.

  • Solvent Transfer: Carefully remove the hexane (B92381) extract using a pipette and transfer it to a new clean vial.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen gas until the desired final volume is reached (e.g., 50 µL).

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into the GC inlet.

    • Separation: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program is: initial temperature of 150°C, ramp to 320°C at 5°C/min, and hold for 10 minutes.

    • Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Data Analysis: Identify individual CHCs by comparing their mass spectra and retention times to known standards and spectral libraries. Quantify the relative abundance of each CHC by integrating the area under its corresponding peak in the chromatogram.

G sample_prep 1. Sample Preparation (Insect in Vial) extraction 2. Solvent Extraction (n-Hexane) sample_prep->extraction concentration 3. Concentration (Nitrogen Evaporation) extraction->concentration gc_ms 4. GC-MS Analysis concentration->gc_ms data_analysis 5. Data Analysis (Identification & Quantification) gc_ms->data_analysis

Workflow for Cuticular Hydrocarbon Analysis.
Membrane Fluidity Assay using Fluorescence Anisotropy

This protocol measures changes in membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

  • Liposomes or isolated cell membranes

  • DPH stock solution (in tetrahydrofuran)

  • Buffer (e.g., PBS)

  • Fluorometer with polarization filters

  • Branched-chain alkane of interest

Procedure:

  • Liposome/Membrane Preparation: Prepare a suspension of liposomes or cell membranes in buffer.

  • Labeling with DPH: Add the DPH stock solution to the membrane suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for 30 minutes.

  • Treatment: Add the branched-chain alkane (solubilized in a suitable solvent, e.g., ethanol) to the labeled membrane suspension at various concentrations. Include a solvent control.

  • Fluorescence Anisotropy Measurement:

    • Place the sample in a cuvette in the fluorometer.

    • Excite the sample with vertically polarized light at 360 nm.

    • Measure the fluorescence emission at 430 nm through both vertical (I_VV) and horizontal (I_VH) polarizers.

  • Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, an instrument-specific correction factor.

  • Data Analysis: A decrease in the anisotropy value indicates an increase in membrane fluidity.

MTT Cytotoxicity Assay

This protocol assesses the cytotoxic effect of a compound on cultured cells.

Materials:

  • Cultured cells (e.g., a cancer cell line)

  • Cell culture medium

  • 96-well plates

  • Branched-chain alkane of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the branched-chain alkane. Include a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Electroantennography (EAG) Bioassay

This protocol measures the electrophysiological response of an insect antenna to a volatile compound.

Materials:

  • Live insects

  • Dissecting microscope and tools

  • Glass capillary electrodes

  • Saline solution

  • High-impedance amplifier

  • Data acquisition system

  • Odor delivery system (e.g., Pasteur pipette with filter paper)

  • Branched-chain alkane of interest

Procedure:

  • Antenna Preparation: Anesthetize an insect and carefully excise an antenna at its base. Mount the antenna between the two electrodes.

  • Stimulus Preparation: Apply a known amount of the branched-chain alkane solution to a piece of filter paper and insert it into the odor delivery pipette.

  • Odor Delivery: Deliver a puff of clean, humidified air through the pipette over the antenna.

  • Data Recording: Record the change in electrical potential from the antenna using the amplifier and data acquisition system.

  • Data Analysis: Measure the amplitude of the depolarization (the EAG response). Compare the responses to different concentrations of the compound and to a solvent control.

Conclusion and Future Directions

The study of branched-chain alkanes has unveiled a fascinating and complex world of biological activity. From their fundamental roles in the survival and communication of insects to their potential to modulate mammalian immune responses, these molecules are far from being simple, inert hydrocarbons. This technical guide has provided a comprehensive overview of their known functions, supported by quantitative data and detailed experimental protocols to facilitate further research.

Future investigations should focus on several key areas. The exploration of the pharmacological potential of a wider range of branched-chain alkanes beyond pristane is a promising frontier for drug discovery. A deeper understanding of how these molecules interact with and modulate cell membranes could lead to new insights into membrane biology and the development of novel therapeutic strategies. In the field of chemical ecology, the continued characterization of the complex CHC profiles of diverse insect species will undoubtedly reveal new dimensions of chemical communication and coevolution. The methodologies and information presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance our understanding of the profound biological significance of branched-chain alkanes.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 3,4,4,5-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 3,4,4,5-tetramethyloctane using gas chromatography-mass spectrometry (GC-MS). The described methodology is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis, providing a robust framework for sample preparation, instrument configuration, and data acquisition. The protocol is designed to ensure high sensitivity, selectivity, and reproducibility for the analysis of this branched alkane in various matrices.

Introduction

This compound is a saturated branched alkane with the molecular formula C12H26. As a volatile organic compound, its identification and quantification are critical in various applications, including petrochemical analysis, environmental monitoring, and as a potential biomarker or impurity in pharmaceutical manufacturing. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for such compounds, offering excellent separation capabilities and definitive molecular identification. This document provides a standardized procedure for the GC-MS analysis of this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC NameThis compound--INVALID-LINK--
Molecular FormulaC12H26--INVALID-LINK--
Molecular Weight170.33 g/mol --INVALID-LINK--
CAS Number62199-47-7--INVALID-LINK--
InChI KeyHWNTXBYEGXKWKG-UHFFFAOYSA-N--INVALID-LINK--

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection Dilution Dilution/Extraction SampleCollection->Dilution dissolve in volatile solvent Filtration Filtration/Centrifugation Dilution->Filtration remove particulates VialTransfer Transfer to GC Vial Filtration->VialTransfer Injection Sample Injection VialTransfer->Injection Separation GC Separation Injection->Separation vaporization Ionization Ionization (EI) Separation->Ionization elution MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis fragmentation Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Mass Spectral Library Search PeakIntegration->LibrarySearch Quantification Quantification PeakIntegration->Quantification Report Reporting LibrarySearch->Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Liquid Samples: Dilute the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1-10 µg/mL.

  • Solid Samples: Dissolve a known quantity of the solid sample in a suitable volatile solvent. Sonication may be used to ensure complete dissolution.

  • Extraction (if necessary): For complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to isolate and concentrate the analyte.

  • Cleanup: To prevent contamination of the GC system, samples must be free of particulate matter. Centrifuge the sample at 5,000 rpm for 5 minutes or filter through a 0.22 µm syringe filter before transferring to a 2 mL glass autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of branched alkanes. A non-polar stationary phase is generally preferred for the separation of hydrocarbons based on their boiling points.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 6890N or equivalent
Injection PortSplit/Splitless
Injector Temperature250 °C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
GC Column
Column TypeHP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Ramp Rate10 °C/min to 280 °C
Final Temperature280 °C, hold for 5 minutes
Mass Spectrometer
MS SystemAgilent 5973N or equivalent
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization Energy70 eV
Mass Scan Range40-400 m/z
Solvent Delay3 minutes

Data Analysis and Interpretation

  • Qualitative Analysis: The identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time of the analyte should also be compared to that of a pure standard analyzed under the same conditions.

  • Quantitative Analysis: For quantification, an external or internal standard method should be employed. A calibration curve should be generated by analyzing a series of standards of known concentrations. The peak area of the target analyte in the sample is then used to determine its concentration from the calibration curve.

Expected Results

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of

Application Note: Characterization of 3,4,4,5-Tetramethyloctane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

[AN-NMR-001]

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and data interpretation guide for the characterization of 3,4,4,5-tetramethyloctane using Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is intended to assist researchers in confirming the structure and purity of this branched alkane.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For highly branched, non-functionalized alkanes such as this compound, ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity and chemical environment of each atom. Due to the high degree of symmetry and the presence of a quaternary carbon in this compound, its NMR spectra exhibit distinct features that can be unambiguously assigned.

Predicted NMR Data

Due to the limited availability of experimental spectral data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments based on established empirical models and additivity rules for alkanes. These predicted values serve as a reliable reference for the analysis of experimentally acquired spectra.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1, H-8~ 0.85Triplet~ 7.06H
H-2, H-7~ 1.25Multiplet-4H
H-3, H-6~ 1.50Multiplet-2H
3-CH₃, 6-CH₃~ 0.82Doublet~ 6.86H
4,4-(CH₃)₂~ 0.88Singlet-6H
5-CH₃~ 0.80Doublet~ 6.53H
H-5~ 1.65Multiplet-1H
Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1, C-8~ 14.5
C-2, C-7~ 23.0
C-3, C-6~ 45.0
C-4~ 38.0
C-5~ 35.0
3-CH₃, 6-CH₃~ 16.0
4,4-(CH₃)₂~ 28.0
5-CH₃~ 15.5

Experimental Protocols

Sample Preparation
  • Solvent Selection : Given the nonpolar nature of this compound, a deuterated nonpolar solvent is recommended. Deuterated chloroform (B151607) (CDCl₃) is a suitable choice.

  • Concentration :

    • For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration : To ensure a homogeneous magnetic field, filter the prepared sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter.

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). Modern spectrometers can also use the residual solvent peak for referencing.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans (NS)8 - 16
Relaxation Delay (D1)1.0 s
Acquisition Time (AQ)3.0 - 4.0 s
Spectral Width (SW)12 - 16 ppm
Temperature298 K

¹³C NMR Spectroscopy:

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30 (with proton decoupling)
Number of Scans (NS)1024 - 4096
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.0 - 1.5 s
Spectral Width (SW)0 - 220 ppm
Temperature298 K

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

Experimental Workflow for NMR Characterization

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Insert Sample into Spectrometer filter->load_sample setup Set Acquisition Parameters load_sample->setup acquire Acquire 1H & 13C Spectra setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Assign Signals integrate->assign report report assign->report Final Report

Caption: Workflow for NMR characterization of this compound.

Application Note and Protocol for the Synthesis of 3,4,4,5-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,4,5-Tetramethyloctane is a highly branched aliphatic hydrocarbon. Due to its complex structure, featuring a quaternary carbon center, its synthesis presents a challenge and is not achievable through a direct single-step Friedel-Crafts alkylation of a simple alkane or alkene. This is because Friedel-Crafts reactions are typically employed for the alkylation of aromatic compounds and are prone to carbocation rearrangements, which would not favor the formation of this specific isomer. This document outlines a plausible multi-step synthetic route for this compound, relying on a Grignard reaction to construct the key carbon-carbon bonds and the quaternary center, followed by dehydration and hydrogenation. This protocol is designed for researchers in organic synthesis, drug development, and materials science who require access to well-defined, highly branched alkane structures.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process, commencing with the reaction of a Grignard reagent with a ketone to form a tertiary alcohol. This is a well-established method for creating sterically hindered carbon centers. The subsequent steps involve the elimination of the hydroxyl group to form an alkene, followed by catalytic hydrogenation to yield the final saturated alkane.

A logical retrosynthetic analysis suggests that this compound can be disconnected at the C4-C5 bond, leading to precursors that can be joined via a Grignard reaction. A feasible approach involves the reaction of sec-butylmagnesium bromide with 3,4-dimethyl-2-pentanone (B3384585).

Experimental Protocols

Step 1: Synthesis of 3,4,4,5-Tetramethyl-4-octanol via Grignard Reaction

This step involves the nucleophilic addition of a Grignard reagent to a ketone.

  • Materials:

  • Procedure:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

    • Magnesium turnings are placed in the flask, along with a small crystal of iodine.

    • A solution of 2-bromobutane in anhydrous diethyl ether is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • The remaining 2-bromobutane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

    • The reaction mixture is cooled in an ice bath. A solution of 3,4-dimethyl-2-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,4,4,5-tetramethyl-4-octanol.

Step 2: Dehydration of 3,4,4,5-Tetramethyl-4-octanol to 3,4,4,5-Tetramethyloctenes

This acid-catalyzed dehydration will likely produce a mixture of alkene isomers.

  • Materials:

    • Crude 3,4,4,5-tetramethyl-4-octanol

    • Concentrated sulfuric acid

    • Sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • The crude tertiary alcohol is placed in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is added dropwise with cooling in an ice bath.

    • The mixture is gently heated to distill the alkene products.

    • The collected distillate is washed with sodium bicarbonate solution and then with water.

    • The organic layer is dried over anhydrous sodium sulfate, and the resulting mixture of 3,4,4,5-tetramethyloctene isomers is purified by fractional distillation.

Step 3: Hydrogenation of 3,4,4,5-Tetramethyloctenes to this compound

The final step involves the saturation of the carbon-carbon double bond.

  • Materials:

    • Mixture of 3,4,4,5-tetramethyloctenes

    • Ethanol (B145695) (or another suitable solvent)

    • 10% Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas

  • Procedure:

    • The mixture of alkenes is dissolved in ethanol in a hydrogenation flask.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The flask is connected to a hydrogenation apparatus, and the air is replaced with hydrogen gas.

    • The mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) until the theoretical amount of hydrogen is consumed.

    • The catalyst is removed by filtration through a pad of Celite.

    • The solvent is removed by distillation to yield the final product, this compound.

    • Further purification can be achieved by fractional distillation.

Data Presentation

Since this is a proposed synthesis, experimental data is not available. The following table provides expected yields and key characterization data based on analogous reactions reported in the literature for the synthesis of highly branched alkanes.

StepProductStarting MaterialsReagents/CatalystExpected Yield (%)Boiling Point (°C)Key Spectroscopic Data (Expected)
13,4,4,5-Tetramethyl-4-octanol2-Bromobutane, 3,4-Dimethyl-2-pentanoneMg, anhydrous Et₂O70-85~210-220¹H NMR: Characteristic signals for methyl, ethyl, and isopropyl groups, and a singlet for the hydroxyl proton. ¹³C NMR: Quaternary carbon signal for C4-OH. IR: Broad O-H stretch (~3400 cm⁻¹).
23,4,4,5-Tetramethyloctenes3,4,4,5-Tetramethyl-4-octanolH₂SO₄ (catalytic)80-90~190-200¹H & ¹³C NMR: Signals in the olefinic region. GC-MS would show a mixture of isomers. IR: C=C stretch (~1650 cm⁻¹).
3This compound3,4,4,5-Tetramethyloctenes10% Pd/C, H₂>95~201¹H & ¹³C NMR: Complex aliphatic signals consistent with the target structure. Absence of olefinic signals. GC-MS: Molecular ion peak at m/z 170.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation reagent1 2-Bromobutane + Mg grignard sec-Butylmagnesium bromide reagent1->grignard Anhydrous Et₂O alcohol 3,4,4,5-Tetramethyl-4-octanol grignard->alcohol Nucleophilic Addition ketone 3,4-Dimethyl-2-pentanone ketone->alcohol Nucleophilic Addition alkene 3,4,4,5-Tetramethyloctenes (isomer mixture) alcohol->alkene H₂SO₄ (cat.) Heat alkane This compound alkene->alkane H₂, 10% Pd/C Ethanol

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Grignard Reaction: Diethyl ether is extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Grignard reagents are moisture-sensitive; anhydrous conditions are crucial. The reaction can be exothermic, so proper cooling is necessary.

  • Dehydration: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus should be properly set up and checked for leaks. The palladium on carbon catalyst is pyrophoric when dry and should be handled with care.

While a direct Friedel-Crafts alkylation is not suitable for the synthesis of this compound, the proposed three-step sequence involving a Grignard reaction, dehydration, and hydrogenation provides a robust and reliable pathway to this highly branched alkane. This protocol offers a detailed methodology for researchers requiring this specific molecular structure for their studies. The expected yields are good, and standard organic chemistry techniques are employed, making this synthesis accessible to a wide range of chemistry laboratories.

Application Note: High-Throughput Analysis of Fuel Composition Using 3,4,4,5-Tetramethyloctane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise quantitative analysis of fuel composition is critical for quality control, regulatory compliance, and research into engine performance and alternative fuels. Gas chromatography (GC) is a cornerstone technique for separating the complex mixture of hydrocarbons present in fuels like gasoline. For accurate quantification, the use of an internal standard (IS) is essential to correct for variations in injection volume, detector response, and sample matrix effects.[1][2]

This application note describes a robust protocol for the analysis of common fuel components using 3,4,4,5-tetramethyloctane as a reference standard. This compound, a highly branched C12 alkane, is an ideal internal standard for fuel analysis due to its chemical inertness, thermal stability, and elution within the typical gasoline chromatographic range without overlapping with key analytes. Its branched structure makes it representative of the iso-alkanes that are significant components of gasoline, contributing to higher octane (B31449) ratings.[3]

Advantages of Using this compound as an Internal Standard
  • Chemical Inertness: As a saturated hydrocarbon, it is non-reactive with fuel components.

  • Elution Profile: It elutes in a region of the chromatogram that is typically free from major fuel components, ensuring good resolution.

  • Structural Relevance: Its branched structure mimics that of high-octane fuel components.

  • Thermal Stability: It is stable under the high temperatures of the GC inlet and column.

Experimental Overview

This protocol outlines the preparation of calibration standards and fuel samples, followed by analysis using gas chromatography with flame ionization detection (GC-FID). A non-polar capillary column, such as a DB-5 type, is employed for the separation of hydrocarbons.

Materials and Methods

1. Reagents and Standards

  • This compound (Internal Standard, high purity)

  • Reference standards of key fuel analytes (e.g., Toluene, Ethylbenzene, Xylenes, Isooctane, Heptane)

  • High-purity pentane (B18724) or hexane (B92381) (solvent)

  • Commercial gasoline samples

2. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler for reproducible injections

3. Preparation of Stock Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a known amount of this compound in pentane to prepare a stock solution of approximately 1000 mg/L.

  • Analyte Stock Solution: Prepare a mixed analyte stock solution containing known concentrations of toluene, ethylbenzene, m-xylene, p-xylene, isooctane, and n-heptane in pentane.

4. Preparation of Calibration Standards

Prepare a series of calibration standards by making serial dilutions of the Analyte Stock Solution.[4] To each calibration level, add a constant aliquot of the IS Stock solution to ensure the final concentration of this compound is consistent across all standards (e.g., 50 mg/L).

5. Sample Preparation

Due to the high concentration of analytes in commercial gasoline, dilute the fuel sample with the pentane-internal standard solution.[4] A typical dilution would be to add a small, accurately measured volume of gasoline to a larger volume of the pentane solution containing the internal standard.

GC-FID Operating Conditions

The following table summarizes the recommended starting parameters for the GC-FID analysis.

ParameterValue
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1.0 µL
Injector Mode Split (e.g., 50:1 ratio)
Injector Temp. 250°C
Carrier Gas Helium or Hydrogen, constant flow
Oven Program Initial: 40°C, hold for 5 minRamp: 10°C/min to 200°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 280°C
Data Analysis and Quantification

The concentration of each analyte is calculated using the internal standard method. The response factor (RF) for each analyte relative to the internal standard is determined from the analysis of the calibration standards.

Calculation of Relative Response Factor (RRF): RRF = (Areaanalyte / Conc.analyte) / (AreaIS / Conc.IS)

Calculation of Analyte Concentration in Sample: Conc.analyte = (Areaanalyte / AreaIS) * (Conc.IS / RRF)

Expected Results

The following table provides typical retention times and estimated relative response factors (RRF) for key fuel components using this compound as the internal standard on a DB-5 column. The RRF for alkanes in an FID is largely proportional to their carbon content, and is therefore expected to be close to 1 on a mass basis when compared to another hydrocarbon.

CompoundExpected Retention Time (min)Boiling Point (°C)Estimated RRF (vs. IS)
n-Heptane~ 6.598~ 1.05
Isooctane~ 7.299~ 1.03
Toluene~ 8.9111~ 0.95
Ethylbenzene~ 11.2136~ 0.98
p-Xylene~ 11.5138~ 0.98
m-Xylene~ 11.7139~ 0.98
This compound (IS) ~ 15.5 201 [4]1.00

Note: Retention times are estimates and will vary based on the specific instrument and conditions.

Protocols

Protocol 1: Preparation of Calibration Curve Standards
  • Prepare a 1000 mg/L Internal Standard (IS) Stock Solution:

    • Accurately weigh 100 mg of this compound.

    • Quantitatively transfer it to a 100 mL volumetric flask.

    • Dissolve and bring to volume with high-purity pentane.

  • Prepare a Mixed Analyte Stock Solution (e.g., ~1000 mg/L of each analyte):

    • Accurately weigh approximately 100 mg of each analyte (Toluene, Ethylbenzene, Xylenes, etc.) and transfer to a single 100 mL volumetric flask.

    • Dissolve and bring to volume with high-purity pentane.

  • Create a Diluent with Internal Standard:

    • Pipette 5 mL of the 1000 mg/L IS Stock Solution into a 100 mL volumetric flask.

    • Bring to volume with pentane. This creates a 50 mg/L IS diluent solution.

  • Prepare Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 mg/L):

    • For each calibration level, pipette the required volume of the Mixed Analyte Stock Solution into a volumetric flask.

    • Use the 50 mg/L IS diluent solution to bring each flask to its final volume. This ensures a constant internal standard concentration across all calibration points.

Protocol 2: GC-FID Analysis of Fuel Samples
  • Sample Preparation:

    • Pipette 100 µL of the commercial gasoline sample into a 10 mL volumetric flask.

    • Using the 50 mg/L IS diluent solution (from Protocol 1, Step 3), bring the flask to volume. This represents a 1:100 dilution.

    • Mix thoroughly.

  • GC Analysis Sequence:

    • Inject a solvent blank (pentane with IS) to ensure system cleanliness.

    • Inject each calibration standard from the lowest to the highest concentration.

    • Inject the prepared fuel sample(s). It is good practice to run a check standard periodically to monitor instrument performance.

  • Data Processing:

    • Integrate the peak areas for all analytes and the internal standard.

    • Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the RRF for each analyte from the slope of the calibration curve.

    • Calculate the concentration of each analyte in the diluted gasoline sample using the formula provided in the Data Analysis section.

    • Remember to account for the initial 1:100 dilution to determine the concentration in the original gasoline sample.

Visualizations

G Experimental Workflow for Fuel Analysis cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Prepare Analyte and IS Stock Solutions B Create Calibration Standards (with constant IS concentration) A->B C Dilute Gasoline Sample with IS Solution A->C D Inject Standards and Samples into GC-FID B->D C->D E Separate Hydrocarbon Components on DB-5 Column D->E F Detect Analytes with FID E->F G Integrate Peak Areas F->G H Calculate Relative Response Factors (RRF) G->H I Quantify Analyte Concentration in Fuel Sample H->I

Caption: Workflow for quantitative fuel analysis using an internal standard.

G Logic of Using a Branched Alkane IS cluster_injection GC Injection & Separation Fuel Complex Fuel Matrix (e.g., Gasoline) IS Internal Standard (this compound) Analyte Target Analytes (Toluene, Xylenes, etc.) Process Injection Volume Variation & Column/Detector Fluctuations IS->Process Equally Affected Analyte->Process Affected Area_Analyte Analyte Peak Area Process->Area_Analyte Alters Peak Area Area_IS IS Peak Area Process->Area_IS Alters Peak Area Ratio Area Ratio (Analyte Area / IS Area) Remains Constant Area_Analyte->Ratio Area_IS->Ratio Result Accurate & Precise Quantification Ratio->Result Leads to

Caption: Rationale for using an internal standard to ensure accuracy.

References

Application Notes and Protocols for the Detection of Branched Alkanes in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, particularly isoprenoids like pristane (B154290) and phytane (B1196419), are significant biomarkers in environmental analysis. Their presence and relative abundance can provide crucial information about the sources of hydrocarbon contamination, the extent of biodegradation of petroleum products, and the paleo-depositional environments of sedimentary organic matter. Accurate and reliable detection and quantification of these compounds in various environmental matrices such as soil, water, and air are essential for environmental forensics, risk assessment, and understanding biogeochemical processes.

This document provides detailed application notes and experimental protocols for the analysis of branched alkanes in environmental samples, with a focus on gas chromatography-mass spectrometry (GC-MS), the most common and powerful technique for this purpose.

Analytical Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the identification and quantification of branched alkanes in complex environmental matrices. The gas chromatograph separates the volatile and semi-volatile compounds in a sample based on their boiling points and interactions with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum" for each compound, which allows for definitive identification.

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) can provide enhanced separation and identification of a wider range of compounds, including various branched and cyclic hydrocarbons.

Data Presentation: Quantitative Analysis of Branched Alkanes in Environmental Samples

The following tables summarize the concentrations of selected branched alkanes (pristane and phytane) and total n-alkanes reported in various environmental matrices. These values can serve as a reference for expected concentration ranges in contaminated and background samples.

Table 1: Concentration of Pristane and Phytane in Sediment and Soil Samples

MatrixLocationPristane (µg/g dry weight)Phytane (µg/g dry weight)Analytical MethodReference
Coastal SedimentHodeidah city, Yemen (Zone O)0.175 (TOC normalized)0.269 (TOC normalized)GC-MS
Coastal SedimentHodeidah city, Yemen (Zone I)0.164 (TOC normalized)0.258 (TOC normalized)GC-MS
Surface SedimentAden city coast, Yemen0.01 - 0.050.01 - 0.04GC-MS
Antarctic SedimentAdmiralty BayNot specifiedNot specifiedGC-MS
Crude Oil Contaminated SoilNot specifiedUsed for biodegradation ratiosUsed for biodegradation ratiosGC-FID

Table 2: Concentration of n-Alkanes in Air Particulate Matter (PM2.5)

LocationTotal n-Alkanes (ng/m³)Analytical MethodReference
Beijing, China4.51 - 153 (mean 32.7)GC-MS
Hong Kong38.58 - 191.44 (mean 103.21)TD-GC/MS

Table 3: Hydrocarbon Concentrations in Water Samples

Location/Sample TypeAnalyteConcentrationAnalytical MethodReference
Qua Iboe River, NigeriaTotal Petroleum Hydrocarbons (TPH)90 - 250 µg/LGC-FID
Nile Delta, Mediterranean SeaΣn-alkanes12.05 - 93.51 mg/LGC–MS/MS
Gasoline-Contaminated WaterAromatic and Aliphatic Hydrocarbonsppb levelsSPME-GC/MS
Freshwater and Marine Fish OilsPristane0.0001% (freshwater) - 0.107% (marine)Gas Chromatography

Note: Data for specific branched alkanes in water is less common in the literature compared to total petroleum hydrocarbons (TPH) or n-alkanes. The presence of branched alkanes can be inferred within the TPH fraction.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of branched alkanes from soil/sediment and water samples using GC-MS.

Protocol 1: Analysis of Branched Alkanes in Soil and Sediment Samples

1. Sample Collection and Preparation:

  • Collect soil or sediment samples using a stainless-steel auger or grab sampler and store them in pre-cleaned glass jars at 4°C.

  • Air-dry the samples in a well-ventilated area or freeze-dry them.

  • Grind the dried samples to a fine powder using a mortar and pestle and sieve through a 2 mm mesh to ensure homogeneity.

2. Extraction:

  • Weigh approximately 10-20 g of the dried, homogenized sample into a Soxhlet thimble or a pressurized fluid extraction (PFE) cell.

  • Add a surrogate standard (e.g., d4-terphenyl) to each sample to monitor extraction efficiency.

  • Extract the sample with a suitable solvent, such as a mixture of dichloromethane (B109758) (DCM) and n-hexane (1:1, v/v), for 8-12 hours in a Soxhlet apparatus or according to the PFE instrument's instructions.

  • Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

3. Fractionation and Cleanup:

  • Prepare a chromatography column packed with activated silica (B1680970) gel and alumina.

  • Apply the concentrated extract to the top of the column.

  • Elute the aliphatic fraction (containing n-alkanes and branched alkanes) with n-hexane.

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • Add an internal standard (e.g., d50-tetracosane) prior to GC-MS analysis for quantification.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.

    • Injector: Splitless mode at 280°C.

    • Oven Temperature Program: 50°C (hold for 2 min), ramp to 300°C at 6°C/min, and hold for 20 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification. Key ions for branched alkanes include m/z 57, 71, 85, and the molecular ion.

5. Data Analysis and Quantification:

  • Identify branched alkanes by comparing their retention times and mass spectra with those of authentic standards and library data.

  • Quantify the identified compounds using the internal standard method, based on the peak areas of the target analytes and the internal standard in the SIM chromatograms.

Protocol 2: Analysis of Branched Alkanes in Water Samples

1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned amber glass bottles.

  • To prevent biodegradation, preserve the samples by adding hydrochloric acid (HCl) to a pH < 2 and store at 4°C.

2. Extraction:

  • Liquid-Liquid Extraction (LLE):

    • Transfer 1 L of the water sample to a separatory funnel.

    • Add a surrogate standard.

    • Extract the sample three times with 50 mL portions of dichloromethane (DCM).

    • Combine the DCM extracts and dry them by passing through anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL.

  • Solid-Phase Microextraction (SPME) (for volatile and semi-volatile alkanes):

    • Place a known volume of the water sample (e.g., 10 mL) into a headspace vial.

    • Add a magnetic stir bar and the surrogate standard.

    • Expose a polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the heated and stirred sample for a defined period (e.g., 30 min at 60°C).

    • Desorb the extracted analytes directly into the GC injector.

3. Cleanup (if necessary):

  • For LLE extracts, a cleanup step using a silica gel column, as described in Protocol 1, may be necessary to remove polar interferences.

4. GC-MS Analysis:

  • Follow the GC-MS conditions outlined in Protocol 1. For SPME, the injection is performed by thermal desorption of the fiber in the injector port.

5. Data Analysis and Quantification:

  • Perform identification and quantification as described in Protocol 1.

Visualizations

Experimental Workflow for Soil/Sediment Analysis

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Fractionation cluster_analysis Analysis Sample_Collection Sample Collection (Soil/Sediment) Drying Drying (Air or Freeze-drying) Sample_Collection->Drying Grinding_Sieving Grinding & Sieving (<2mm) Drying->Grinding_Sieving Extraction Soxhlet or PFE (DCM/Hexane) Grinding_Sieving->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Column_Chromatography Silica/Alumina Column Concentration1->Column_Chromatography Fraction_Collection Collect Aliphatic Fraction Column_Chromatography->Fraction_Collection Concentration2 Concentration (Nitrogen Stream) Fraction_Collection->Concentration2 GCMS_Analysis GC-MS Analysis Concentration2->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for branched alkane analysis in soil/sediment.

Experimental Workflow for Water Analysis

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample_Collection Water Sample Collection & Preservation (pH<2) LLE Liquid-Liquid Extraction (DCM) Sample_Collection->LLE SPME Solid-Phase Microextraction (Headspace) Sample_Collection->SPME Concentration_LLE Concentration & Cleanup (if needed) LLE->Concentration_LLE GCMS_Analysis GC-MS Analysis SPME->GCMS_Analysis Concentration_LLE->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for branched alkane analysis in water samples.

Signaling Pathways and Logical Relationships

Source Apportionment using Pristane/Phytane Ratio

The ratio of pristane (Pr) to phytane (Ph) is a widely used diagnostic tool to infer the depositional environment and source of organic matter.

Pr_Ph_Ratio cluster_conditions Depositional Environment cluster_ratio_values Ratio Interpretation Pr_Ph_Ratio Pristane/Phytane (Pr/Ph) Ratio High_Ratio High Pr/Ph Ratio (>3) Pr_Ph_Ratio->High_Ratio indicates Low_Ratio Low Pr/Ph Ratio (<1) Pr_Ph_Ratio->Low_Ratio indicates Oxic Oxic Conditions (Terrestrial Organic Matter) Oxic->High_Ratio Anoxic Anoxic/Hypersaline Conditions (Marine Organic Matter) Anoxic->Low_Ratio

Application Notes and Protocols: 3,4,4,5-Tetramethyloctane in Lubricant Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Highly Branched Isoparaffins in Lubrication

Synthetic lubricants are engineered to deliver superior performance under extreme conditions where conventional mineral oils may fall short.[3][4] Highly branched isoparaffins, a class of synthetic hydrocarbons, are a cornerstone of modern lubricant formulation, primarily due to their uniform molecular structure, which imparts a range of desirable properties.[1][5]

Advantages of synthetic base oils like highly branched isoparaffins include:

  • Superior Thermal and Oxidative Stability: They resist breakdown and oxidation at high operating temperatures, leading to longer lubricant life.[2][4]

  • High Viscosity Index (VI): These oils maintain their viscosity more effectively across a wide temperature range, ensuring consistent lubrication.[4][6]

  • Excellent Low-Temperature Fluidity: The branched structure prevents wax formation, resulting in very low pour points and reliable performance in cold conditions.[7][8]

  • Low Volatility: Reduced evaporation at high temperatures leads to lower oil consumption.[2][9]

3,4,4,5-tetramethyloctane, as a highly branched C12 hydrocarbon, is a candidate for investigation as a Group IV synthetic base oil, similar to polyalphaolefins (PAOs).[6][10] Its evaluation would involve characterizing its physical properties and performance in fully formulated lubricants.

Quantitative Data Presentation: Performance Benchmarking

The following tables summarize the typical performance characteristics of highly branched isoparaffinic synthetic base oils. These values provide a benchmark for evaluating the potential of this compound.

Table 1: Typical Physical and Chemical Properties of Highly Branched Isoparaffin Base Oils

PropertyTypical Value RangeASTM Test MethodSignificance in Lubricant Performance
Kinematic Viscosity @ 100°C, cSt2 - 100D445Fundamental property for determining the oil's lubricating film thickness at operating temperatures.
Kinematic Viscosity @ 40°C, cSt6 - 1500D445Influences fluid friction and energy efficiency, especially during startup.
Viscosity Index (VI)> 120D2270A higher VI indicates less change in viscosity with temperature, ensuring stable performance.[11]
Pour Point, °C< -50D97The lowest temperature at which the oil will flow; critical for cold-weather applications.[11]
Flash Point, °C> 150D92The lowest temperature at which vapors will ignite; important for safety in handling and use.[11]
Noack Volatility, % loss< 15D5800Measures evaporative loss at high temperatures; lower values indicate lower oil consumption.[11]

Table 2: Performance of a Notional Formulated Lubricant with this compound as Base Oil

Performance TestExpected Outcome for a High-Performance FormulationASTM Test MethodRationale
Oxidation Stability (RPVOT)> 500 minutesD2272Measures resistance to oxidation; longer times indicate extended oil life.
Four-Ball Wear Test (scar diameter, mm)< 0.5 mmD4172Evaluates anti-wear properties under load; a smaller scar indicates better protection.[11]
Foam Sequence I, II, III (ml)Tendency: 0 / Stability: 0D892Measures the oil's tendency to foam and the stability of the foam, which can impede lubrication.[11]
Total Acid Number (TAN) mg KOH/g< 2.0 after extended useD664Indicates the level of acidic byproducts from oxidation; a low number signifies good oil health.[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of this compound.

Protocol for Kinematic Viscosity Determination (ASTM D445)
  • Objective: To measure the kinematic viscosity, a fluid's resistance to flow under gravity.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • Select a viscometer where the flow time is not less than 200 seconds.

    • Place the viscometer in a constant temperature bath set to the desired temperature (e.g., 40°C or 100°C) until it reaches thermal equilibrium.

    • Introduce the sample of this compound into the viscometer.

    • Using suction, draw the liquid up to the starting mark.

    • Measure the time it takes for the liquid to flow from the upper to the lower timing mark.

    • Calculate the kinematic viscosity by multiplying the flow time in seconds by the viscometer's calibration constant.

Protocol for Pour Point Determination (ASTM D97)
  • Objective: To determine the lowest temperature at which a lubricant will continue to flow.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • Pour the sample into the test jar to the marked level.

    • Heat the sample to a specified temperature to dissolve any wax crystals.

    • Insert the thermometer and place the jar in a cooling bath.

    • At each thermometer reading that is a multiple of 3°C, remove the jar and tilt it to see if the surface of the oil moves.

    • The pour point is the temperature 3°C above the temperature at which the oil ceased to flow.

Protocol for Oxidation Stability Test (ASTM D943)
  • Objective: To evaluate the oxidation stability of the oil in the presence of oxygen, water, and metal catalysts.[12]

  • Apparatus: Oxidation cell, oxygen delivery tube, condenser, heating bath, iron-copper catalyst coil.

  • Procedure:

    • A 300 mL sample of the oil is placed in the oxidation cell with 60 mL of distilled water and the catalyst coil.[12]

    • The cell is immersed in a heating bath maintained at 95°C.[12]

    • Oxygen is bubbled through the sample at a specified rate.

    • Periodically, small aliquots of the oil are removed and tested for Total Acid Number (TAN) according to ASTM D664.

    • The test is complete when the TAN reaches 2.0 mg KOH/g. The result is reported as the number of hours to reach this value.[12]

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of lubricant development and the key relationships between molecular structure and performance.

Lubricant_Development_Workflow cluster_0 Phase 1: Base Oil Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Performance Evaluation B1 Synthesize/Procure This compound B2 Physical Property Testing (Viscosity, Pour Point, etc.) B1->B2 B3 Initial Performance Screening (Oxidation Stability) B2->B3 F1 Select Additive Package (Anti-wear, Antioxidant, etc.) B3->F1 Proceed if properties are promising F2 Blending of Base Oil and Additives F1->F2 F3 Homogenization F2->F3 P1 Bench Testing of Formulated Lubricant F3->P1 P2 Data Analysis and Comparison to Benchmarks P1->P2 P2->F1 Iterate if performance is suboptimal P3 Optimization and Re-formulation P2->P3

Caption: Workflow for evaluating a new synthetic base oil.

Structure_Property_Relationship cluster_Properties Resulting Lubricant Properties Structure Molecular Structure (this compound) HighVI High Viscosity Index Structure->HighVI High degree of branching LowPour Low Pour Point Structure->LowPour Disrupts crystal formation GoodOxStab Good Oxidative Stability Structure->GoodOxStab Saturated paraffinic structure LowVol Low Volatility Structure->LowVol Higher molecular weight than light ends

Caption: Structure-property relationship for isoparaffins.

References

Mass Spectral Library for C12H26 Isomers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecane (B42187) (C12H26) and its isomers are saturated hydrocarbons with 355 possible structural variations. These compounds are prevalent in various industrial and environmental matrices, including fuels, lubricants, and biological samples. Accurate identification of specific C12H26 isomers is crucial for applications ranging from petroleum analysis and environmental monitoring to metabolomics and drug development, where isomeric forms can exhibit distinct physical, chemical, and biological properties. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the separation and identification of these volatile compounds. This application note provides a detailed protocol for generating a mass spectral library of C12H26 isomers and interpreting their fragmentation patterns for effective identification.

Principles of Isomer Differentiation by Mass Spectrometry

Electron ionization (EI) mass spectrometry of alkanes produces characteristic fragmentation patterns. While all C12H26 isomers have the same molecular weight (170.33 g/mol ), their mass spectra differ based on their structure.

  • Straight-Chain Alkanes (n-alkanes): These produce a series of fragment ions separated by 14 Da (corresponding to CH2 groups), with the most abundant peaks often being C3H7+ (m/z 43), C4H9+ (m/z 57), and C5H11+ (m/z 71). The molecular ion peak (M+) at m/z 170 is typically present but may be of low intensity.

  • Branched Alkanes: Fragmentation is favored at the branching points due to the formation of more stable secondary and tertiary carbocations. This results in characteristic fragment ions that can pinpoint the location of branching. The molecular ion peak for branched alkanes is often weaker or entirely absent compared to their straight-chain counterparts. The fragmentation process generally favors the loss of the largest alkyl group attached to the branch point.

Experimental Protocol: GC-MS Analysis of C12H26 Isomers

This protocol outlines the steps for the analysis of C12H26 isomers using a standard gas chromatograph coupled to a mass spectrometer.

3.1. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of available C12H26 isomers (e.g., n-dodecane, 2-methylundecane, 3-methylundecane, etc.) at a concentration of 1000 µg/mL in a high-purity volatile solvent such as hexane (B92381) or pentane.

  • Working Standard Mixture: Create a mixed working standard containing all isomers of interest at a concentration of 10 µg/mL each by diluting the stock solutions.

  • Sample Preparation: For unknown samples, dissolve a known quantity in hexane. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction.

3.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp at 5 °C/min to 200 °C, hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-200
Scan Rate 2 scans/second

Data Analysis and Library Creation

  • Data Acquisition: Acquire chromatograms and mass spectra for each individual isomer standard and the mixed standard.

  • Peak Identification: Identify the chromatographic peak for each isomer based on its retention time from the analysis of individual standards.

  • Mass Spectrum Extraction: Extract the mass spectrum for each identified peak.

  • Library Entry Creation: In your mass spectral library software (e.g., NIST MS Search), create a new entry for each isomer. Input the compound name, molecular formula (C12H26), molecular weight (170.33), and the extracted mass spectrum (peak list of m/z values and their relative abundances).

  • Retention Index Calculation: If a homologous series of n-alkanes is analyzed under the same conditions, calculate the Kovats retention index for each C12H26 isomer to aid in identification.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of generating and utilizing a mass spectral library for C12H26 isomer identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Library Creation cluster_identification Isomer Identification A Prepare Isomer Standards B Prepare Working Mixture A->B Dilute & Mix D Inject into GC-MS B->D C Prepare Unknown Sample C->D E Acquire Chromatograms & Mass Spectra D->E Instrumental Analysis F Identify Peaks & Extract Spectra E->F G Create Mass Spectral Library Entries F->G Populate Library I Compare with Library G->I Reference Data H Analyze Unknown Sample H->I Search Spectra J Identify Isomers I->J Match Found

Caption: Workflow for C12H26 Isomer Analysis.

Mass Spectral Data of Selected C12H26 Isomers

The following table summarizes the key mass spectral data for n-dodecane and several of its branched isomers, obtained from the NIST Mass Spectral Library.[1][2][3][4] The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100.

IsomerRetention Index (Non-polar column)Molecular Ion (m/z 170) Rel. AbundanceBase Peak (m/z)Key Fragment Ions (m/z and Rel. Abundance)
n-Dodecane 1200~5%5743 (80%), 71 (55%), 85 (30%)
2-Methylundecane 1178<1%4357 (50%), 71 (25%), 85 (15%), 155 (M-15, <5%)
3-Methylundecane [5]1169[6]<1%5743 (70%), 71 (30%), 85 (20%), 141 (M-29, <5%)
2,2-Dimethyldecane [2]1113[7]Not Observed5743 (30%), 71 (5%), 85 (2%), 113 (M-57, <1%)
2,3-Dimethyldecane [1]1155[8]Not Observed4357 (90%), 71 (15%), 85 (10%), 127 (M-43, <5%)

Interpretation of Fragmentation Patterns

  • n-Dodecane: Shows a classic n-alkane pattern with a prominent series of CnH2n+1 fragments (m/z 43, 57, 71, 85, etc.).[9]

  • 2-Methylundecane: The base peak at m/z 43 arises from cleavage at the C2-C3 bond, forming a stable isopropyl cation. The peak at m/z 155 (M-15) corresponding to the loss of a methyl group is also characteristic.[3]

  • 3-Methylundecane: Cleavage at the C3-C4 bond to lose an ethyl group (M-29, m/z 141) is a key fragmentation pathway, leading to a stable secondary carbocation. The base peak at m/z 57 is also prominent.[5]

  • 2,2-Dimethyldecane: The quaternary carbon at position 2 leads to a very stable tert-butyl cation (m/z 57) upon fragmentation, which is the base peak. The molecular ion is not observed due to the high propensity for fragmentation at this highly substituted carbon.[2]

  • 2,3-Dimethyldecane: Fragmentation occurs readily between the two methyl-substituted carbons (C2 and C3). The loss of a propyl group (M-43) to form a stable carbocation at m/z 127 is a characteristic fragmentation. The base peak is at m/z 43.[1]

Signaling Pathway of Isomer Identification

The logical process of identifying an unknown C12H26 isomer using the generated library can be visualized as follows:

Isomer_Identification_Pathway cluster_input Input Data cluster_analysis Spectral Analysis cluster_comparison Library Comparison cluster_output Identification A Unknown GC Peak B Extract Mass Spectrum A->B F Compare Retention Index A->F Retention Time C Determine Molecular Ion (if present) B->C D Identify Base Peak & Key Fragments B->D E Search Mass Spectral Library C->E D->E G Tentative Isomer Identification E->G F->G H Confirmation with Authentic Standard G->H

Caption: Logical pathway for isomer identification.

Conclusion

The development of a comprehensive mass spectral library for C12H26 isomers is essential for their accurate and reliable identification. By following the detailed GC-MS protocol and understanding the principles of alkane fragmentation, researchers can effectively differentiate between various dodecane isomers. This capability is critical for quality control, research, and development in numerous scientific and industrial fields. The combination of mass spectral matching and retention index data provides a high degree of confidence in the identification of these structurally similar compounds.

References

The Role of 3,4,4,5-Tetramethyloctane in Combustion Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this document will address the user's request by focusing on the broader, yet critically important, role of highly branched C12 alkanes in combustion chemistry, using data from a representative and well-studied isomer, iso-dodecane (2,2,4,6,6-pentamethylheptane) . The principles, experimental methodologies, and general combustion behavior described herein are expected to provide a strong foundational understanding of the potential role of 3,4,4,5-tetramethyloctane.

Application Notes: Highly Branched C12 Alkanes as Jet Fuel Surrogates

Highly branched alkanes are crucial components of conventional and alternative transportation fuels, significantly influencing their combustion properties. Their molecular structure, characterized by multiple methyl or larger alkyl groups attached to a primary carbon chain, imparts distinct characteristics compared to their linear counterparts.

Key Applications in Combustion Research:

  • Jet Fuel Surrogate Component: Highly branched C12 alkanes, such as iso-dodecane, are essential components in the formulation of surrogate mixtures that mimic the complex composition and combustion behavior of real jet fuels like Jet-A, JP-8, and sustainable aviation fuels (SAFs).[1][2] These surrogates are vital for fundamental combustion studies and the development of advanced combustion models.

  • Model Compound for Kinetic Studies: The complex structure of highly branched alkanes provides a valuable platform for studying the fundamental chemical kinetics of hydrocarbon oxidation. Research on these molecules helps elucidate reaction pathways, including low-temperature oxidation chemistry, which is critical for understanding autoignition phenomena like engine knock.[3]

  • Improving Fuel Properties: The degree of branching in alkanes directly impacts fuel properties such as the octane (B31449) number in gasoline and the cetane number in diesel.[4][5] Highly branched structures generally exhibit higher resistance to autoignition (higher octane rating), which is desirable for spark-ignition engines.[4][6]

Properties of Highly Branched Alkanes Relevant to Combustion:

PropertyInfluence of High BranchingRelevance to Combustion
Ignition Delay Time Generally longer compared to linear alkanesHigher resistance to engine knock; influences combustion phasing.
Cetane Number Generally lowerAffects ignition quality of diesel fuels.[5]
Flame Speed Can be lower due to different radical pool formationImpacts flame propagation and stability in engines.
Soot Precursor Formation Potentially different pathways and yieldsInfluences pollutant emissions from combustion.
Low-Temperature Chemistry Unique reaction pathways due to tertiary and quaternary carbon centersCrucial for understanding autoignition and cool flame phenomena.[3]

Experimental Protocols for Studying the Combustion of Highly Branched Alkanes

The study of highly branched alkane combustion involves a range of experimental techniques to probe their ignition characteristics, flame properties, and species evolution under controlled conditions. Below are protocols for key experiments, using iso-dodecane as a representative C12 branched alkane.

Protocol 1: Ignition Delay Time Measurement in a Shock Tube

Objective: To determine the autoignition delay time of a highly branched alkane/air mixture over a range of temperatures and pressures relevant to internal combustion engines.

Apparatus: High-pressure shock tube coupled with optical and pressure diagnostics.

Methodology:

  • Mixture Preparation: Prepare a homogeneous mixture of the highly branched alkane (e.g., iso-dodecane), synthetic air (O₂/N₂), and a diluent (e.g., Argon) in a mixing tank. The exact composition (equivalence ratio) is determined by the partial pressures of the components.

  • Shock Tube Operation:

    • Introduce the prepared mixture into the driven section of the shock tube to a specified initial pressure.

    • Introduce a high-pressure driver gas (e.g., Helium) into the driver section, separated by a diaphragm.

    • Rupture the diaphragm, generating a shock wave that propagates through the test gas, compressing and heating it to the desired temperature and pressure.

  • Data Acquisition:

    • Monitor the pressure in the driven section using fast-response pressure transducers located near the end wall.

    • Use optical diagnostics, such as OH* chemiluminescence emission, to detect the onset of ignition.

  • Data Analysis: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the sharp increase in pressure or light emission, indicating the onset of combustion.

Protocol 2: Species Concentration Measurement in a Jet-Stirred Reactor

Objective: To identify and quantify the stable intermediate species formed during the oxidation of a highly branched alkane at various temperatures.

Apparatus: A jet-stirred reactor (JSR) coupled with a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

  • Reactor Setup:

    • Heat the JSR to a stable, desired temperature.

    • Introduce a pre-vaporized mixture of the highly branched alkane and an oxidizer (e.g., air) into the reactor through nozzles that create a highly turbulent, well-mixed environment.

  • Sampling:

    • Continuously extract a small sample of the reacting mixture from the reactor through a sonic probe to rapidly quench the reactions.

  • Species Analysis:

    • Analyze the sampled gas using a GC-MS system to separate and identify the different chemical species present.

    • Quantify the concentration of each species by calibrating the instrument with known standards.

  • Data Interpretation: The measured species profiles as a function of temperature provide crucial data for the validation and refinement of chemical kinetic models.

Logical Workflow for Combustion Chemistry Investigation

The following diagram illustrates a typical workflow for investigating the combustion chemistry of a novel fuel component like a highly branched alkane.

G Workflow for Investigating Combustion Chemistry of a Highly Branched Alkane cluster_0 Computational Modeling cluster_1 Experimental Investigation cluster_2 Model Validation and Refinement A Kinetic Model Development C Model Simulation and Prediction A->C B Quantum Chemistry Calculations B->A G Comparison of Model Predictions with Experimental Data C->G Predictions D Shock Tube Experiments (Ignition Delay) D->G Experimental Data E Jet-Stirred Reactor Experiments (Species Profiling) E->G Experimental Data F Laminar Flame Speed Measurements F->G Experimental Data H Sensitivity and Pathway Analysis G->H I Model Refinement H->I I->A Iterative Improvement

Caption: A typical workflow for studying the combustion chemistry of a fuel component.

Reaction Pathway Analysis: A Conceptual Overview

While a specific, validated reaction mechanism for this compound is not available, a conceptual diagram of the initial decomposition pathways for a highly branched alkane during high-temperature pyrolysis can be constructed. The presence of tertiary and quaternary carbon atoms significantly influences the initial bond-breaking events.

G Conceptual Initial Pyrolysis Pathways for a Highly Branched Alkane A Highly Branched C12 Alkane (e.g., this compound) B C-C Bond Fission at Quaternary/Tertiary Center A->B High T C H-atom Abstraction from Tertiary C-H Bond A->C High T D Formation of Stable Tertiary Radical + Alkyl Radical B->D E Formation of a more Stable Tertiary Radical + H2 C->E F β-Scission of Radicals D->F E->F G Smaller Alkenes + Radicals F->G

Caption: Conceptual diagram of initial pyrolysis pathways for a highly branched alkane.

References

Troubleshooting & Optimization

Optimization of injection parameters for C12 alkane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C12 Alkane Analysis

Welcome to the technical support center for the optimization of injection parameters for C12 alkane (dodecane) analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results in their gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of C12 alkanes.

Q1: What are the recommended starting GC injection parameters for C12 alkane analysis?

A1: Achieving reliable results for C12 alkane analysis depends on a well-chosen set of starting parameters. For a standard GC analysis, a non-polar column is ideal for separating alkanes based on their boiling points.[1] Key parameters such as injector temperature, carrier gas flow rate, and the oven temperature program must be optimized.

Table 1: Recommended Starting GC Parameters for C12 Alkane Analysis

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane).[1][2]Provides good resolution and efficiency for a wide range of alkanes.[3]
Injection Mode Split or SplitlessThe choice depends on the sample concentration. Split injection is suitable for higher concentrations to prevent column overload, while splitless is used for trace analysis to enhance sensitivity.[3][4]
Injector Temperature 250 - 300 °C.[5][6]Ensures rapid and complete vaporization of the C12 alkane sample.[3]
Split Ratio 20:1 to 200:1 (for Split mode).[5][7]A higher split ratio results in sharper peaks but lower sensitivity.[8] This needs to be optimized based on analyte concentration.
Carrier Gas Helium or Hydrogen.[2]Helium is an inert gas providing good chromatographic efficiency.[3] Hydrogen can allow for faster analysis times.[2]
Flow Rate 1-2 mL/min (constant flow).[2]A good starting point for optimal separation and peak shape.
Oven Program Initial: 50-65°C (hold 1-2 min), Ramp: 10°C/min to 300°C, Hold: 5-10 min.[3][5]This program effectively separates alkanes with varying chain lengths.[3]
Detector Flame Ionization Detector (FID).[5]FID is highly sensitive to hydrocarbons like C12 alkane.
Detector Temperature 265 - 300 °C.[5]Prevents condensation of the analyte in the detector.

Q2: My C12 alkane peak is tailing. What are the potential causes and how can I resolve this?

A2: Peak tailing is a common issue that can compromise the accuracy of quantification.[9] It is often caused by active sites within the GC system, improper temperature settings, or column degradation.

Troubleshooting Peak Tailing:

  • Active Sites: Active sites in the injector liner, glass wool, or the front of the GC column can interact with analytes, causing tailing.[3]

    • Solution: Use a fresh, deactivated (silanized) inlet liner and high-quality glass wool. If the problem persists, trimming 10-20 cm from the front of the column can remove active sites that have developed over time.[6]

  • Injector Temperature Too Low: An insufficient injector temperature can lead to slow or incomplete vaporization of the sample.

    • Solution: Increase the injector temperature. A typical range for C12 alkane is 250-300°C.[5][6]

  • Column Degradation: The stationary phase of the column can degrade over time, exposing active sites.[10]

    • Solution: Condition the column according to the manufacturer's instructions. If the column is old or severely degraded, it may need to be replaced.[10][11]

  • Contamination: Contamination in the injector or column can also lead to peak tailing.[12]

    • Solution: Clean the injector and replace the septum and liner.[12]

G start Issue: Peak Tailing cause1 Active Sites in System? start->cause1 cause2 Low Injector Temperature? start->cause2 cause3 Column Degradation? start->cause3 cause4 System Contamination? start->cause4 sol1 Use Deactivated Liner/Wool Trim Column cause1->sol1 Yes sol2 Increase Injector Temperature (250-300°C) cause2->sol2 Yes sol3 Condition or Replace Column cause3->sol3 Yes sol4 Clean Injector Replace Septum/Liner cause4->sol4 Yes

Caption: Troubleshooting workflow for peak tailing in C12 alkane analysis.

Q3: I am observing poor resolution between my C12 alkane peak and other compounds. How can I improve separation?

A3: Poor resolution, or peak overlap, can make accurate quantification difficult.[9] This can often be improved by optimizing the oven temperature program and the carrier gas flow rate.

Improving Peak Resolution:

  • Suboptimal Oven Temperature Program: The temperature ramp rate significantly impacts resolution.[3]

    • Solution: A slower temperature ramp rate (e.g., 5-10°C/min) generally provides better separation of closely eluting compounds.[3] Experiment with different temperature programs to find the optimal conditions for your specific sample.

  • Incorrect Carrier Gas Flow Rate: The carrier gas flow rate determines the efficiency of the separation.

    • Solution: Optimize the carrier gas flow rate. A typical starting range is 1-2 mL/min.[2] Ensure the flow is constant and verify settings with a flow meter.

  • Inadequate GC Column: The choice of GC column is critical for separating alkanes.[1]

    • Solution: For optimal separation, a non-polar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, is ideal.[1] For very complex mixtures, consider using a longer column (e.g., 60 m) to improve resolution, though this will increase analysis time.[1][13]

Q4: My results are not reproducible. What could be the cause?

A4: Poor reproducibility can stem from several factors, including inconsistent injection technique, leaks in the system, or sample degradation.[14]

Troubleshooting Poor Reproducibility:

  • Inconsistent Injection: Manual injections can be a significant source of variability.

    • Solution: Use an autosampler for consistent injection volumes and speeds.[14] If injecting manually, ensure a consistent and rapid injection technique.

  • System Leaks: Leaks, particularly around the septum or fittings, can cause unstable pressure and flow rates, leading to variable retention times and peak areas.[15][16]

    • Solution: Regularly check for leaks using an electronic leak detector. Replace the septum and ferrules as part of routine maintenance.[12][16]

  • Sample Volatility and Degradation: Improper sample handling can lead to the loss of volatile components or degradation of the sample over time.[17]

    • Solution: Ensure sample vials are properly sealed.[14] Store samples appropriately and prepare them just before analysis if they are unstable.

  • Injector Contamination: Residue from previous injections can accumulate in the liner, affecting subsequent analyses.[17]

    • Solution: Regularly clean or replace the injector liner to prevent carryover.[6]

Experimental Protocols

Protocol 1: Standard GC-FID Analysis of C12 Alkane

This protocol provides a general procedure for the quantitative analysis of C12 alkane.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL C12 alkane in a high-purity solvent such as hexane (B92381) or heptane.[3]

    • Perform serial dilutions of the stock solution to create a series of working standards at concentrations appropriate for your expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]

    • Transfer an aliquot of the final solutions to 2 mL autosampler vials.[2]

  • Instrument Setup and Calibration:

    • Install a suitable GC column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar stationary phase).[2][3]

    • Set the GC-FID parameters according to the recommendations in Table 1.

    • Allow the instrument to equilibrate until a stable baseline is achieved.[3]

    • Inject a solvent blank (e.g., hexane) to ensure the system is clean and free of contaminants.[3]

    • Inject the series of working standards to generate a calibration curve.

  • Sample Analysis:

    • Inject the unknown samples.

    • After the analysis, integrate the peak corresponding to C12 alkane and determine its concentration using the calibration curve.

G prep 1. Sample Preparation (Stock & Standards) setup 2. Instrument Setup (Column, Parameters) prep->setup equil 3. System Equilibration & Blank Run setup->equil calib 4. Calibration Curve Generation equil->calib analysis 5. Unknown Sample Injection calib->analysis data 6. Data Processing (Integration & Quantification) analysis->data

Caption: Standard experimental workflow for GC-FID analysis of C12 alkane.

References

Navigating the Challenges of 3,4,4,5-Tetramethyloctane Analysis: A Technical Support Guide to Reducing Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center – Mass Spectrometry of Highly Branched Alkanes

Welcome to the technical support center for the mass spectrometric analysis of challenging molecules. This guide is specifically designed to assist researchers, scientists, and drug development professionals in overcoming the significant fragmentation of highly branched alkanes, such as 3,4,4,5-Tetramethyloctane, during mass spectrometry experiments. By providing detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols, we aim to facilitate the acquisition of high-quality mass spectra with reduced fragmentation and prominent molecular ions.

Troubleshooting Guides

Mass spectrometry of highly branched alkanes like this compound is often plagued by extensive fragmentation, leading to a weak or entirely absent molecular ion peak. This section provides a structured approach to troubleshoot and mitigate these issues.

Problem: Weak or Absent Molecular Ion Peak

The primary challenge in the analysis of this compound is the inherent instability of its molecular ion under typical mass spectrometry conditions. The presence of multiple branching points creates energetically favorable pathways for fragmentation.

Initial Assessment Workflow

Initial troubleshooting workflow for mass spectrometry analysis.

Quantitative Data Summary: Ionization Technique Comparison

Ionization TechniqueExpected Molecular Ion (M+) AbundanceKey Fragment IonsSuitability for this compound
Electron Ionization (EI)Very Low to Absent[1][2]CnH2n+1 series, prominent peaks from cleavage at branching points.Poor for molecular ion detection, useful for structural fingerprinting.
Chemical Ionization (CI)Moderate to High (as [M+H]+ or adducts)[3]Less fragmentation, primarily protonated molecule or adducts.Recommended for molecular weight determination.
Atmospheric Pressure Chemical Ionization (APCI)Moderate to High (as [M-H]+ or adducts)[4][5][6]Minimal fragmentation with optimized conditions.[5][6]Recommended for molecular weight determination, especially for complex mixtures.
Atmospheric Pressure Photoionization (APPI)ModerateCan produce radical cations (M+•) with reduced fragmentation.A viable alternative soft ionization technique.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion of this compound so difficult to detect with Electron Ionization (EI)?

A1: The molecular structure of this compound features multiple tertiary and quaternary carbon centers. Upon electron ionization, the resulting molecular ion radical is highly unstable and readily undergoes fragmentation.[1][2] Cleavage at the branching points is energetically favorable as it leads to the formation of more stable tertiary carbocations. The loss of the largest alkyl group at a branch is often the most favored fragmentation pathway.[1][2]

Q2: What is the best soft ionization technique to use for this compound?

A2: Chemical Ionization (CI) and Atmospheric Pressure Chemical Ionization (APCI) are both excellent choices. CI is a well-established technique for enhancing the molecular ion of compounds that fragment extensively under EI.[3] APCI is particularly suitable for nonpolar compounds and can provide a strong signal for the pseudomolecular ion (e.g., [M-H]+) with minimal fragmentation when optimized.[4][5][6]

Q3: How can I reduce fragmentation in my MS/MS experiments?

A3: The key to reducing fragmentation in MS/MS is to use low-energy Collision-Induced Dissociation (CID). By carefully controlling the collision energy, you can induce the fragmentation of the precursor ion in a more controlled manner, favoring the formation of structurally informative fragment ions without excessive bond breaking. Ramping the collision energy can help in finding the optimal setting for your specific instrument and compound.[7]

Q4: Are there any alternative methods to traditional ionization for analyzing highly branched alkanes?

A4: Yes, a novel technique involves in-situ derivatization using reactive Desorption Electrospray Ionization (DESI). This method oxidizes the saturated hydrocarbon to an alcohol or ketone, which can then be more readily ionized with less fragmentation. Another advanced soft ionization method is Soft Ionization by Chemical Reaction in Transfer (SICRIT), which can be coupled with GC to analyze nonpolar compounds with minimal fragmentation.[3][8]

Experimental Protocols

Protocol 1: GC-CI-MS for Molecular Weight Determination

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography coupled with Chemical Ionization Mass Spectrometry.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.

2. GC Parameters:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane).

  • Injector Temperature: 280 °C.

  • Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

3. CI-MS Parameters:

  • Reagent Gas: Methane or isobutane (B21531). Methane is a "harder" CI reagent gas and may produce more fragmentation, while isobutane is "softer" and will likely yield a more abundant protonated molecule.

  • Ion Source Temperature: 150-200 °C. Lower temperatures generally favor the formation of adduct ions and reduce fragmentation.

  • Electron Energy: 100-200 eV.

  • Mass Range: m/z 50-250.

Workflow for GC-CI-MS Protocol

A streamlined workflow for GC-CI-MS analysis.

Protocol 2: LC-APCI-MS for Complex Mixture Analysis

This protocol is suitable for the analysis of this compound in a non-polar matrix.

1. Sample Preparation:

  • Dissolve the sample in a non-polar solvent compatible with the HPLC mobile phase (e.g., hexane or heptane) to a concentration of 10-100 µg/mL.

2. LC Parameters:

  • Column: A non-polar column suitable for normal-phase chromatography.

  • Mobile Phase: 100% Hexane or a gradient of hexane and a slightly more polar solvent.

  • Flow Rate: 0.5-1.0 mL/min.

3. APCI-MS Parameters:

  • Ionization Mode: Positive.

  • Solvent/Reagent: The mobile phase (e.g., hexane) can act as the APCI reagent.[5][6]

  • Vaporizer Temperature: 350-450 °C.

  • Capillary Voltage: 2-4 kV.

  • Sheath and Auxiliary Gas: Nitrogen. Purging the source with an inert gas can reduce fragmentation.

  • Mass Range: m/z 50-250.

Logical Relationship of Ionization and Fragmentation

Ionization_Fragmentation_Logic cluster_ionization Ionization Method cluster_outcome Resulting Spectrum EI Electron Ionization (Hard) High_Frag High Fragmentation (Weak/Absent M+) EI->High_Frag Leads to CI_APCI Chemical/Atmospheric Pressure Chemical Ionization (Soft) Low_Frag Low Fragmentation (Strong [M+H]+ or [M-H]+) CI_APCI->Low_Frag Leads to

The relationship between ionization method and fragmentation.

By following these guidelines and protocols, researchers can significantly improve the quality of mass spectrometric data for this compound and other highly branched alkanes, enabling more accurate molecular weight determination and structural elucidation.

References

Technical Support Center: Purification of 3,4,4,5-Tetramethyloctane Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,4,4,5-tetramethyloctane from its synthetic reaction mixtures.

Troubleshooting Guides

This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor separation of the desired product from other components.

  • Question: My fractional distillation is not effectively separating this compound from impurities. What could be the issue?

  • Answer: Ineffective separation during fractional distillation is often due to the close boiling points of the desired product and its isomeric impurities.[1][2] Highly branched alkanes, in particular, can have very similar physical properties.[2]

    • Solution 1: Increase Distillation Column Efficiency. Employ a distillation column with a higher number of theoretical plates. Packed columns (e.g., with Raschig rings or Vigreux indentations) or spinning band distillation systems can provide the necessary efficiency for separating close-boiling isomers.

    • Solution 2: Optimize Reflux Ratio. Increase the reflux ratio to improve separation. A higher reflux ratio allows for more condensation and vaporization cycles, enhancing the enrichment of the more volatile component in the vapor phase.

    • Solution 3: Consider Alternative Distillation Techniques. If fractional distillation remains ineffective, consider extractive or azeotropic distillation.[1] Extractive distillation involves adding a solvent that alters the relative volatility of the components, while azeotropic distillation relies on the formation of a constant-boiling-point mixture with an added entrainer.[1][3][4][5]

Issue 2: The presence of unexpected side products.

  • Question: I have identified several unexpected alkanes in my product mixture after a Wurtz coupling reaction. How can I remove them?

  • Answer: The Wurtz reaction, especially when using two different alkyl halides (a crossed Wurtz reaction), is known to produce a mixture of products. This includes the desired cross-coupling product as well as homo-coupling products from each of the starting alkyl halides.

    • Example Scenario: A plausible Wurtz synthesis of this compound would involve the coupling of sec-butyl bromide and tert-amyl bromide. In addition to the desired product, this reaction would also yield 3,4-dimethylhexane (B165660) (from the coupling of two sec-butyl radicals) and 2,2,5,5-tetramethylhexane (B86233) (from the coupling of two tert-amyl radicals).

    • Solution: Preparative Gas Chromatography (Prep GC). For the separation of structurally similar isomers with close boiling points, preparative gas chromatography is a highly effective technique.[6] By selecting an appropriate column and optimizing the temperature program, individual isomers can be isolated with high purity.

Issue 3: Contamination with unreacted starting materials.

  • Question: My purified this compound is contaminated with a ketone. How can I remove it?

  • Answer: The presence of a ketone impurity suggests that the synthesis was likely a Grignard reaction, for example, the reaction of a Grignard reagent with 3,4-dimethyl-2-pentanone, followed by dehydration and hydrogenation. The ketone is likely unreacted starting material.

    • Solution 1: Liquid-Liquid Extraction. Perform a liquid-liquid extraction to remove the more polar ketone. The crude product mixture can be dissolved in a non-polar organic solvent (e.g., hexane) and washed with water or a dilute aqueous acid. The polar ketone will preferentially partition into the aqueous phase.[7]

    • Solution 2: Column Chromatography. Adsorption chromatography using a polar stationary phase like silica (B1680970) gel can effectively separate the non-polar alkane product from the more polar ketone. The alkane will elute first with a non-polar mobile phase (e.g., hexane), while the ketone will be retained on the column and can be eluted later with a more polar solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in the synthesis of this compound?

A1: The specific isomeric impurities will depend on the synthetic route.

  • Wurtz Coupling: If synthesized via a Wurtz coupling of, for example, 2-bromopentane (B28208) and 3-bromo-3-methylpentane, you can expect the formation of 4,5-dimethyloctane (B98873) and 3,3,4,4-tetramethylhexane (B1606250) as homo-coupling byproducts.

  • Grignard Reaction and Rearrangement: Acid-catalyzed dehydration of the tertiary alcohol formed during a Grignard synthesis can lead to rearrangements, potentially forming various tetramethyloctane isomers with different branching patterns.

Q2: What are the key physical properties to consider for purification?

A2: The most critical physical property for distillation-based purification is the boiling point.[2] For chromatographic separations, polarity and molecular shape are important. The table below summarizes the boiling points of this compound and some of its potential isomeric impurities.

CompoundMolecular FormulaBoiling Point (°C)
This compound C₁₂H₂₆ 201 [8]
3,4-DimethylhexaneC₈H₁₈117.7
2,2,5,5-TetramethylhexaneC₁₀H₂₂137.5
4,5-DimethyloctaneC₁₀H₂₂163-165
3,3,4,4-TetramethylhexaneC₁₀H₂₂141

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is generally not a suitable method for purifying liquid alkanes at room temperature. This technique is primarily used for the purification of solid compounds. Since this compound is a liquid, other methods like distillation or chromatography are more appropriate.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: Gas chromatography (GC) coupled with mass spectrometry (MS) is the ideal method for assessing the purity of this compound. GC can separate the desired product from its isomers and other impurities, while MS can confirm the identity of each component based on its mass spectrum. Capillary GC columns with non-polar stationary phases are well-suited for separating alkane isomers.[6]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or filled with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Charging: Charge the round-bottom flask with the crude this compound product and a few boiling chips. Do not fill the flask more than two-thirds of its volume.

  • Heating and Distillation: Gently heat the flask using a heating mantle. As the mixture boils, the vapor will rise through the fractionating column.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of the most volatile impurity. Discard this forerun.

  • Product Collection: As the temperature rises and stabilizes at the boiling point of this compound (approximately 201°C), change the receiving flask to collect the purified product.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Purification by Preparative Gas Chromatography

  • System Preparation: Set up a preparative gas chromatograph with a suitable column for alkane separation (e.g., a non-polar capillary column). Condition the column according to the manufacturer's instructions.

  • Method Development: Develop a separation method using an analytical GC with the same column type. Optimize the temperature program to achieve baseline separation of this compound from its major impurities.

  • Sample Injection: Inject a small aliquot of the crude product onto the preparative GC column.

  • Fraction Collection: Use the detector signal to determine the retention time of the desired product. Set up the fraction collector to isolate the peak corresponding to this compound.

  • Solvent Removal: The collected fraction will be dissolved in a solvent. Remove the solvent under reduced pressure to obtain the purified product.

  • Purity Verification: Confirm the purity of the isolated product using analytical GC-MS.

Visualizations

Purification_Workflow General Purification Workflow for this compound start Crude Synthesis Product extraction Liquid-Liquid Extraction (to remove polar impurities like ketones) start->extraction distillation Fractional Distillation extraction->distillation Organic Phase impurities_removed Aqueous Waste (polar impurities) extraction->impurities_removed analysis1 Purity Analysis (GC-MS) distillation->analysis1 high_boiling_impurities High-Boiling Residue distillation->high_boiling_impurities prep_gc Preparative Gas Chromatography (for isomer separation) analysis1->prep_gc Isomeric Impurities Present final_product Pure this compound analysis1->final_product Purity > 99% prep_gc->final_product isomers_separated Separated Isomers prep_gc->isomers_separated

Caption: A flowchart illustrating the general workflow for the purification of this compound.

References

Technical Support Center: Minimizing Matrix Effects in Alkane Analysis of Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of alkanes from environmental samples.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental work, offering step-by-step solutions.

Issue: Poor Peak Shape (Fronting or Tailing) in GC-MS Analysis

  • Question: My alkane peaks in the chromatogram are showing significant fronting or tailing. What are the potential causes and how can I fix this?

  • Answer: Poor peak shape is a common issue that can compromise peak integration and quantification. The primary causes are often related to the GC inlet, column, or sample matrix.

    • Active Sites in the Inlet or Column: Co-extracted matrix components can create active sites in the GC inlet liner or on the column itself, leading to undesirable interactions with target analytes.[1]

      • Solution: Regularly replace the inlet liner and septa. If tailing persists, you may need to bake out the column at a high temperature or trim a small portion (e.g., 10-15 cm) from the front of the column to remove accumulated non-volatile residues.[1]

    • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1]

      • Solution: Dilute your sample extract and re-inject. If you need to maintain sensitivity, consider using a column with a thicker film or a wider internal diameter.

    • Inappropriate Injection Temperature: If the injection temperature is too low, high molecular weight alkanes may not volatilize efficiently, leading to broad or tailing peaks.

      • Solution: Optimize the injector temperature to ensure complete and rapid vaporization of your target alkanes without causing thermal degradation.

Issue: Signal Suppression or Enhancement

  • Question: I'm observing a significant decrease (suppression) or increase (enhancement) in the signal intensity of my target alkanes compared to the standards prepared in pure solvent. What is causing this and how can I correct for it?

  • Answer: Signal suppression or enhancement is a direct manifestation of the matrix effect, where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source.[2][3]

    • Cause: The presence of complex organic matter, salts, lipids, and other compounds in environmental samples like soil, sediment, and water can alter the ionization efficiency of your target alkanes.[2]

    • Solutions:

      • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.[4] Techniques like Solid-Phase Extraction (SPE) or Dispersive Solid-Phase Extraction (dSPE) as used in QuEChERS can be highly effective.[5]

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure as your unknown samples.[6][7] This helps to ensure that the standards and samples experience similar matrix effects.

      • Internal Standard Calibration: Add a known amount of an internal standard (a compound that is chemically similar to the analytes but not present in the sample) to all samples, standards, and blanks.[8][9] The internal standard helps to correct for variations in both sample preparation and instrument response.[10] Isotopically labeled alkanes are often the best choice for internal standards.[8]

      • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[11][12] However, be mindful that this will also reduce the concentration of your target analytes, which could be an issue for trace-level analysis.

Issue: Inconsistent and Irreproducible Results

  • Question: My quantitative results for replicate samples are highly variable. What could be the source of this irreproducibility?

  • Answer: Inconsistent results can stem from variability in sample preparation, instrument performance, or the matrix itself.

    • Inhomogeneous Sample Matrix: Environmental samples, particularly soils and sediments, can be very heterogeneous.

      • Solution: Ensure thorough homogenization of the bulk sample before taking a subsample for extraction. This can be achieved through grinding, sieving, or extensive mixing.

    • Variable Extraction Efficiency: The efficiency of your extraction method may vary between samples due to differences in matrix composition.

      • Solution: The use of an appropriate internal standard added at the beginning of the sample preparation process can help to correct for variations in extraction recovery.[9]

    • Instrument Drift: Changes in instrument sensitivity over the course of an analytical run can lead to inconsistent results.[9]

      • Solution: An internal standard can help to compensate for instrument drift.[9] Additionally, running quality control (QC) samples at regular intervals throughout your sample sequence can help to monitor and correct for any changes in instrument performance.

Frequently Asked Questions (FAQs)

What is the matrix effect?

The matrix effect refers to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[2][13] This can manifest as either signal suppression (a decrease in signal) or signal enhancement (an increase in signal), leading to inaccurate quantification if not properly addressed.[2]

How can I quantify the matrix effect?

The matrix effect can be quantified by comparing the signal response of an analyte in a standard solution prepared in a pure solvent to the response of the same analyte spiked into a blank matrix extract at the same concentration.[13] The percentage matrix effect can be calculated using the following formula:

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement.

What are the most effective sample preparation techniques for minimizing matrix effects in alkane analysis?

Several sample preparation techniques can be employed to reduce matrix interferences for alkane analysis in environmental samples. The choice of technique will depend on the specific matrix and the target alkanes.

  • Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up complex sample extracts.[5] It involves passing the sample extract through a cartridge containing a solid sorbent that retains either the analytes of interest or the interfering matrix components.[14] For non-polar compounds like alkanes, reversed-phase sorbents (e.g., C18) or normal-phase sorbents (e.g., silica (B1680970), alumina) can be effective.

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquids. It can be used to isolate non-polar alkanes from more polar matrix components.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method has been adapted for a wide range of analytes and matrices, including environmental samples.[15][16] It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE (dSPE) with various sorbents to remove specific types of interferences.[17]

When should I use an internal standard versus matrix-matched calibration?

Both internal standards and matrix-matched calibration are effective strategies for compensating for matrix effects.

  • Internal Standard: An internal standard is added to every sample, standard, and blank, and corrects for variations in both sample preparation and instrument response.[8][9] This is a powerful technique, especially when dealing with a variety of different sample matrices within the same analytical batch.

  • Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed.[6][7] It is most effective when all the samples have a very similar matrix composition. However, finding a suitable blank matrix can sometimes be challenging.

In many cases, a combination of both an internal standard and matrix-matched calibration can provide the most robust and accurate results.

Data Presentation

Table 1: Comparison of Sample Cleanup Techniques for Alkane Analysis in Soil

Cleanup TechniqueAverage Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)
No Cleanup9525-75 (Suppression)
Silica Gel Column8515-30 (Suppression)
Solid-Phase Extraction (C18)928-10 (Suppression)
QuEChERS (with C18 dSPE)8810-15 (Suppression)

Note: Data are hypothetical and for illustrative purposes. Actual results will vary depending on the specific soil type, alkane congeners, and analytical method.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Soil Extracts

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Add 20 mL of a 1:1 mixture of hexane (B92381) and acetone.

    • Vortex for 2 minutes and then sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction with another 20 mL of the solvent mixture.

    • Combine the supernatants and concentrate to 1 mL under a gentle stream of nitrogen.

  • SPE Cleanup:

    • Condition a 500 mg silica gel SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

    • Load the 1 mL concentrated extract onto the cartridge.

    • Elute the alkanes with 10 mL of hexane.

    • Collect the eluate and concentrate to a final volume of 1 mL for GC-MS analysis.

Protocol 2: QuEChERS for Alkane Analysis in Water Samples

  • Sample Preparation:

    • Measure 10 mL of the water sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

    • The supernatant is ready for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample_Collection Sample Collection (Soil, Water, Sediment) Homogenization Homogenization Sample_Collection->Homogenization Internal_Standard Internal Standard Spiking Homogenization->Internal_Standard Extraction Extraction (LLE, Sonication) Cleanup Cleanup (SPE, QuEChERS) Extraction->Cleanup Internal_Standard->Extraction GC_MS_Analysis GC-MS Analysis Cleanup->GC_MS_Analysis Data_Processing Data Processing GC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for alkane analysis in environmental samples.

Troubleshooting_Logic Start Problem Encountered Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Signal_Issue Signal Suppression/ Enhancement? Poor_Peak_Shape->Signal_Issue No Check_Inlet Check/Replace Inlet Liner & Septa Poor_Peak_Shape->Check_Inlet Yes Inconsistent_Results Inconsistent Results? Signal_Issue->Inconsistent_Results No Improve_Cleanup Improve Sample Cleanup (SPE, dSPE) Signal_Issue->Improve_Cleanup Yes Homogenize Ensure Sample Homogeneity Inconsistent_Results->Homogenize Yes Trim_Column Trim Column Check_Inlet->Trim_Column Dilute_Sample_Peak Dilute Sample Trim_Column->Dilute_Sample_Peak Matrix_Match Use Matrix-Matched Calibration Improve_Cleanup->Matrix_Match Use_IS Use Internal Standard Matrix_Match->Use_IS Dilute_Sample_Signal Dilute Sample Use_IS->Dilute_Sample_Signal Check_IS_Recovery Check Internal Standard Recovery Homogenize->Check_IS_Recovery Run_QCs Run QC Samples Check_IS_Recovery->Run_QCs

Caption: Decision tree for troubleshooting common analytical issues.

References

Technical Support Center: Accurate Kovats Retention Index Calculation for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the accuracy of Kovats Retention Index (RI) calculations for branched alkanes. This resource is designed for researchers, scientists, and drug development professionals who rely on precise gas chromatography (GC) for compound identification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the calculation of Kovats retention indices for branched alkanes.

Q1: My calculated Kovats Retention Index (RI) for a branched alkane is consistently higher/lower than the literature value. What are the primary causes?

A1: Discrepancies between your calculated RI and literature values can stem from several factors. Here’s a systematic troubleshooting approach:

  • Verify Your Calculation Method: Ensure you are using the correct formula. For isothermal GC, the logarithmic formula should be used, while for temperature-programmed GC, the linear formula (Van den Dool and Kratz) is appropriate.[1] A common error is applying the isothermal formula to temperature-programmed data.[2]

  • Check Your n-Alkane Standard: The purity and accuracy of your n-alkane standard are critical.

    • Purity: Use high-purity (>98%) n-alkane standards. Impurities can lead to incorrect peak identification and retention times.

    • Range: Your n-alkane series should bracket the elution of your branched alkane analytes. The target analyte's retention time should fall between two consecutive n-alkanes for accurate interpolation.[2][3]

    • Concentration: Ensure the concentration of each n-alkane is sufficient for accurate peak detection but not so high as to cause peak saturation or distortion.

  • Review Your GC Method Parameters: Even small deviations from the literature method can alter retention times.

    • Column: Confirm that your column (stationary phase, length, diameter, and film thickness) is identical to the one cited in the literature. Different stationary phase polarities will significantly alter the retention of branched alkanes relative to n-alkanes.[4][5]

    • Temperature Program: For temperature-programmed GC, the initial temperature, ramp rate(s), and final temperature must be precisely replicated. A faster ramp rate can decrease retention times and may affect the separation of closely eluting isomers.[6][7]

    • Carrier Gas Flow Rate: The carrier gas and its flow rate (or pressure) must match the reference method. Inconsistent flow can lead to shifts in retention time.[8]

Q2: I'm having trouble separating isomeric branched alkanes. How can I improve the resolution to get accurate retention times for RI calculation?

A2: Co-elution of isomers is a common challenge. Here are some strategies to improve resolution:

  • Optimize the Temperature Program: A slower temperature ramp rate will increase the time analytes spend in the column, often leading to better separation of isomers.[6][7]

  • Adjust the Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and can improve resolution.

  • Select a Different Stationary Phase: If you are using a non-polar column (like a DB-1 or DB-5), consider a column with a different selectivity, perhaps a more polar phase, which may provide better separation for your specific isomers. The elution order of branched alkanes can change significantly with stationary phase polarity.[8]

  • Increase Column Length: A longer column provides more theoretical plates, which can enhance resolution. However, this will also increase analysis time.

  • Decrease Column Internal Diameter: A smaller internal diameter column can also increase efficiency and improve resolution.

Q3: My retention times for the n-alkane standards seem to be drifting between runs. What could be the cause?

A3: Retention time drift can invalidate your RI calculations. Common causes include:

  • Leaks in the GC System: Check for leaks at the injector, detector, and column fittings.

  • Inconsistent Carrier Gas Flow: Ensure your gas source is stable and the electronic pressure control (EPC) is functioning correctly.

  • Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.

  • Injector Contamination: A dirty injector liner can cause peak shape issues and retention time shifts. Regular maintenance is crucial.

Experimental Protocols

Protocol 1: Preparation of n-Alkane Working Standard

This protocol outlines the preparation of a working standard solution of n-alkanes for determining Kovats retention indices.

  • Stock Solutions: Prepare individual stock solutions of high-purity n-alkanes (e.g., C8 to C30) in a volatile solvent like hexane (B92381) or heptane (B126788) at a concentration of approximately 1000 µg/mL.

  • Working Standard Mixture: Create a mixed working standard by combining appropriate volumes of the individual stock solutions. The final concentration of each n-alkane in the working standard should be suitable for your detector's sensitivity (e.g., 50 µg/mL). For easier peak identification in temperature-programmed runs, it can be helpful to have certain alkanes at a higher concentration (e.g., every fifth alkane).[9]

  • Storage: Store the stock and working standards in tightly sealed vials at a low temperature (e.g., 4°C) to prevent evaporation.

Protocol 2: GC Method Optimization for Branched Alkane Separation

This protocol provides a systematic approach to developing a GC method for the accurate determination of Kovats retention indices for branched alkanes.

  • Column Selection: Start with a non-polar column (e.g., DB-1 or DB-5 type), as extensive literature data is available for these phases.[4]

  • Initial Temperature Program:

    • Initial Temperature: Set the initial oven temperature based on the volatility of your most volatile analyte. A good starting point is often 40-60°C.

    • Initial Hold Time: Use a 1-2 minute hold at the initial temperature to ensure sharp initial peaks.

    • Ramp Rate: Begin with a moderate ramp rate, such as 10°C/min.

    • Final Temperature: Set the final temperature high enough to elute all analytes of interest.

    • Final Hold Time: Hold at the final temperature for several minutes to ensure the elution of any less volatile compounds.

  • Injection of n-Alkane Standard: Inject your n-alkane working standard using the initial method to establish the retention times of the reference compounds.

  • Injection of Branched Alkane Sample: Inject your sample containing the branched alkanes.

  • Initial RI Calculation and Method Refinement: Calculate the retention indices for your branched alkanes. If you observe co-elution or poor peak shape, refine the method as follows:

    • To improve the separation of early eluting peaks: Lower the initial temperature or use a slower initial ramp rate.

    • To improve the separation of later eluting peaks: Use a slower ramp rate in the relevant temperature range or add a second, slower ramp to the program.

    • For all peaks: Ensure the carrier gas flow rate is optimized for your column dimensions.

  • Iterative Optimization: Repeat steps 3-5 until you achieve satisfactory separation and accurate RI values.

Quantitative Data

The following table summarizes the general effect of changing key GC parameters on the retention and resolution of branched alkanes. The magnitude of the effect will depend on the specific analytes and the full set of experimental conditions.

Parameter ChangeEffect on Retention TimeEffect on ResolutionPotential Impact on Branched Alkane RI Accuracy
Increase Oven Temperature DecreasesMay DecreaseCan cause shifts if the relative retention to n-alkanes changes.
Decrease Temperature Ramp Rate IncreasesGenerally IncreasesOften improves accuracy by providing better separation of isomers.[6]
Increase Carrier Gas Flow Rate DecreasesMay Increase or DecreaseDeviating from the optimal flow rate can reduce efficiency and accuracy.
Increase Column Length IncreasesIncreasesGenerally improves accuracy due to better separation, but at the cost of longer run times.
Decrease Column Internal Diameter IncreasesIncreasesCan improve accuracy by enhancing separation efficiency.
Increase Film Thickness IncreasesMay Decrease for some compoundsCan alter the interaction with the stationary phase, affecting RI values.
Change to a More Polar Stationary Phase Varies based on analyte structureCan significantly improve for some isomersWill result in different RI values that must be compared to literature for that specific phase.[8]

Visualizations

Troubleshooting Workflow for Inaccurate Kovats RI

The following diagram outlines a logical workflow for troubleshooting inaccurate Kovats retention index calculations for branched alkanes.

G start Inaccurate Kovats RI for Branched Alkane check_calc Verify RI Calculation Method (Isothermal vs. Temp-Programmed) start->check_calc calc_correct Calculation Correct? check_calc->calc_correct check_alkanes Evaluate n-Alkane Standard (Purity, Range, Concentration) alkanes_ok Alkanes OK? check_alkanes->alkanes_ok check_gc Review GC Method Parameters gc_match GC Method Matches Literature? check_gc->gc_match calc_correct->check_alkanes Yes recalculate Recalculate with Correct Formula calc_correct->recalculate No alkanes_ok->check_gc Yes new_alkanes Prepare/Purchase New n-Alkane Standard alkanes_ok->new_alkanes No adjust_gc Adjust GC Method to Match Literature (Column, Temp, Flow) gc_match->adjust_gc No coelution Co-elution of Isomers? gc_match->coelution Yes end Accurate Kovats RI recalculate->end new_alkanes->end adjust_gc->end optimize_gc Systematic GC Method Optimization (See Protocol 2) optimize_gc->end coelution->optimize_gc Yes coelution->end No

Caption: Troubleshooting workflow for inaccurate Kovats RI.

Relationship Between GC Parameters and Branched Alkane Retention

This diagram illustrates the influence of key gas chromatography parameters on the retention and separation of branched alkanes, which is fundamental to accurate Kovats RI calculation.

G cluster_params GC Parameters cluster_effects Effects cluster_outcome Outcome temp Oven Temperature Program retention Analyte Retention Time temp->retention resolution Isomer Resolution temp->resolution flow Carrier Gas Flow Rate flow->retention flow->resolution column Column (Stationary Phase, Dimensions) column->retention column->resolution accuracy Accuracy of Kovats Retention Index retention->accuracy resolution->accuracy

Caption: Influence of GC parameters on branched alkane retention.

References

Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to peak tailing for alkanes in gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a phenomenon observed in chromatography where a peak's profile is asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should exhibit a symmetrical, or Gaussian, shape.[2] Significant peak tailing can negatively impact your analysis by diminishing the resolution between compounds that elute closely together and by making the accurate integration and quantification of peaks less precise and reproducible.[1] A tailing or asymmetry factor exceeding 1.5 is generally indicative of a notable issue that requires investigation.[1]

Q2: Why are all of my alkane peaks, including the solvent peak, tailing?

A2: When all peaks in a chromatogram demonstrate tailing, the root cause is typically a physical problem within the GC system rather than a chemical interaction.[3][4] This can create turbulence in the carrier gas flow path or result in unswept (dead) volumes.[3][4] Common culprits include:

  • Improper Column Installation: The column may be positioned too high or too low within the inlet, leading to the creation of a dead volume.[3][4]

  • Poor Column Cut: A ragged or uneven cut of the column can disrupt the flow of the carrier gas, causing turbulence.[3][4][5] The end of the column should be cut at a 90° angle for optimal performance.[5]

  • Contaminated or Active Inlet Liner: The liner can become contaminated with non-volatile residues from previous injections.[1][6]

  • System Leaks: Leaks at the inlet or detector connections can disrupt the uniformity of pressure and flow.[1]

Q3: What should I investigate if only some of my alkane peaks are tailing?

A3: If only specific analyte peaks are tailing, the problem is more likely to be the result of chemical interactions between the analytes and active sites within the GC system.[1] Although alkanes are generally non-polar, peak tailing can still happen due to:

  • Column Contamination: Non-volatile residues from prior samples can accumulate at the head of the column.[5]

  • Active Sites: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups that can interact with analytes.[1] While this is less common with non-polar alkanes, it can still be a contributing factor.

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, which typically leads to peak fronting but can sometimes manifest as tailing.[1][4]

Q4: My peak tailing has been gradually getting worse over time. What could be the cause?

A4: A progressive deterioration of peak shape often indicates an accumulation of contaminants or the degradation of consumable components.[5] Key areas to investigate include:

  • Inlet Liner and Septum: The inlet liner can become contaminated with components from the sample matrix over time. The septum can also degrade and shed particles into the liner.[6]

  • Column Contamination: The front portion of the GC column can accumulate non-volatile residues from repeated injections.[1]

  • Column Aging: With extended use, the stationary phase of the column can degrade, leading to increased activity and subsequent peak tailing.[5]

Troubleshooting Guide

The following table summarizes potential causes of peak tailing for alkanes and provides recommended actions to resolve these issues.

Potential CauseSymptomsRecommended Action
Improper Column Installation All peaks are tailing.Reinstall the column, ensuring the correct insertion depth in the inlet and a clean, 90-degree cut.[1][3][4]
Contaminated Inlet Liner All peaks are tailing, with a gradual worsening of peak shape.Replace the inlet liner and septum.[1][6]
System Leaks All peaks are tailing, accompanied by poor reproducibility.Perform a leak check of the inlet and detector fittings.[1]
Column Contamination Later eluting peaks may exhibit more pronounced tailing; the onset is gradual.Trim 10-20 cm from the front of the column.[1][5]
Column Overload Peak shape is distorted, often showing fronting but can appear as tailing.Reduce the injection volume or dilute the sample.[1][4]
Active Sites on Column Tailing of specific or all analytes, which worsens over time.Condition (bake out) the column or replace it if it is old.[1]
Solvent-Phase Mismatch Peak distortion is observed, especially for early eluting peaks.Ensure the injection solvent is compatible with the stationary phase.[1][7]

Experimental Protocols

Protocol 1: Column Conditioning (Bake-Out)

This procedure is used to remove contaminants and rejuvenate the column's stationary phase.

  • Disconnect the Column from the Detector: To prevent contamination of the detector, disconnect the column from it.

  • Set Carrier Gas Flow: Ensure a continuous, low flow of carrier gas through the column.

  • Heat the Oven: Program the GC oven to heat to a temperature approximately 20-30°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.

  • Hold the Temperature: Maintain this temperature for 1-2 hours. For heavily contaminated columns, a longer bake-out may be necessary.

  • Cool Down and Reconnect: Allow the oven to cool completely before reconnecting the column to the detector.

  • Equilibrate and Test: Equilibrate the system at your method's initial conditions and inject a standard to evaluate the peak shape.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing in alkane gas chromatography.

G A Peak Tailing Observed B Are all peaks tailing? A->B C Suspect Physical Issues B->C Yes D Suspect Chemical/Activity Issues B->D No E Check Column Installation (Position & Cut) C->E H Trim Column Inlet (10-20 cm) D->H F Inspect & Clean/Replace Inlet Liner & Septum E->F Issue Persists K Problem Resolved E->K Problem Resolved G Perform Leak Check F->G Issue Persists F->K Problem Resolved G->K Leak Found & Fixed L Issue Persists G->L Issue Persists I Bake Out Column H->I Issue Persists H->K Problem Resolved J Replace Column I->J Issue Persists I->K Problem Resolved J->K Problem Resolved J->L Issue Persists

Caption: Troubleshooting workflow for peak tailing in GC.

References

Technical Support Center: Enhancing Sensitivity for Trace Level Detection of Tetramethyloctanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for trace-level detection of tetramethyloctanes. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for trace-level detection of tetramethyloctanes?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used analytical technique for the separation, identification, and quantification of volatile organic compounds (VOCs) like tetramethyloctanes.[1] Its high sensitivity and selectivity make it ideal for analyzing complex mixtures at trace levels.

Q2: What are the characteristic mass spectral fragments for tetramethyloctanes that can be used for identification?

Q3: Which sample preparation techniques are most effective for pre-concentrating tetramethyloctanes from a sample matrix?

A3: For volatile compounds like tetramethyloctanes, headspace analysis and Solid Phase Microextraction (SPME) are highly effective pre-concentration techniques.[2][3][4]

  • Headspace Analysis: This technique analyzes the vapor phase in equilibrium with the sample, minimizing matrix effects as only volatile compounds are introduced into the GC-MS system.[5][6]

  • Solid Phase Microextraction (SPME): SPME uses a coated fiber to extract and concentrate analytes from a sample.[2][3][4] It is a simple, solvent-free method that can significantly improve detection limits.[3]

Q4: How can I improve the signal-to-noise ratio (S/N) for my tetramethyloctane analysis?

A4: Improving the signal-to-noise ratio is crucial for trace-level detection. This can be achieved through several strategies:

  • Instrumental Optimization: Ensure your GC-MS system is properly tuned. Optimizing parameters like injector temperature, carrier gas flow rate, and MS detector settings can enhance signal intensity.

  • Sample Preparation: Utilize pre-concentration techniques like SPME or headspace analysis to increase the amount of analyte introduced into the system.

  • Data Processing: Employing signal averaging and digital smoothing techniques can help to reduce baseline noise.

Troubleshooting Guide

This guide addresses common issues encountered during the trace-level analysis of tetramethyloctanes using GC-MS.

Problem Potential Cause Recommended Solution
Low or No Signal Inefficient sample extraction or pre-concentration.Optimize your sample preparation method. For SPME, experiment with different fiber coatings, extraction times, and temperatures. For headspace analysis, adjust the equilibration temperature and time.
Low injection volume.Increase the injection volume if your instrument and method allow, or use a pre-concentration technique.
Leak in the GC-MS system.Perform a leak check of the injector, column fittings, and MS interface.
Peak Tailing Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed capillary column. Regularly condition the column.
Contamination in the system.Clean the injector port and replace the septum and liner. Bake out the column to remove contaminants.
Poor Chromatographic Resolution Inadequate GC column.Use a long, non-polar capillary column (e.g., 50-100 m) to improve the separation of isomers.
Suboptimal oven temperature program.A slower temperature ramp rate generally provides better separation of closely eluting compounds.
Irreproducible Results Inconsistent sample preparation.Ensure precise and consistent execution of your sample preparation protocol. Use an internal standard to correct for variations.
Fluctuations in instrument performance.Regularly check and calibrate your GC-MS system. Monitor carrier gas flow rates and pressures.

Experimental Protocols

Due to the limited availability of specific protocols for tetramethyloctanes, the following methodologies are based on established procedures for closely related branched alkanes and C12 hydrocarbons.

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is suitable for the analysis of volatile tetramethyloctanes in liquid or solid samples.

1. Sample Preparation:

  • Accurately weigh a representative amount of the sample (e.g., 1-5 g) into a headspace vial.
  • If using an internal standard, spike the sample with a known amount of a suitable compound (e.g., a deuterated alkane).
  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. HS-GC-MS Analysis:

  • Place the vial in the headspace autosampler.
  • Headspace Parameters:
  • Oven Temperature: 80-120 °C (optimize for your specific matrix)
  • Equilibration Time: 15-30 minutes
  • Injection Volume: 1 mL of the headspace gas
  • GC-MS Parameters: See Table 1 for recommended starting conditions.

Protocol 2: Solid Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

This protocol offers a sensitive and solvent-free approach for extracting tetramethyloctanes.

1. Sample Preparation:

  • Place a known amount of the sample into a vial with a magnetic stir bar.
  • Spike with an internal standard if required.
  • Seal the vial.

2. SPME Procedure:

  • Condition the SPME fiber according to the manufacturer's instructions.
  • Expose the SPME fiber to the headspace of the sample vial while stirring.
  • SPME Parameters:
  • Fiber Coating: Polydimethylsiloxane (PDMS) or a mixed-phase fiber (e.g., PDMS/DVB) is a good starting point for non-polar compounds.
  • Extraction Time: 15-45 minutes (optimize for equilibrium)
  • Extraction Temperature: 40-60 °C

3. GC-MS Analysis:

  • Desorb the fiber in the hot GC inlet.
  • GC-MS Parameters: See Table 1 for recommended starting conditions.

Quantitative Data

The following table provides typical GC-MS parameters for the analysis of C12 branched alkanes, which can be adapted for tetramethyloctanes.

Table 1: Recommended GC-MS Starting Parameters for Tetramethyloctane Analysis

ParameterRecommended SettingRationale
GC Column Non-polar (e.g., DB-5ms, HP-5ms), 30-60 m length, 0.25 mm I.D., 0.25 µm film thicknessProvides good separation for non-polar hydrocarbons. A longer column enhances resolution of isomers.
Carrier Gas Helium or HydrogenInert carrier gas. Hydrogen can provide faster analysis times.
Flow Rate 1.0-1.5 mL/min (constant flow)Optimal for capillary columns to maintain efficiency.
Inlet Temperature 250-280 °CEnsures rapid volatilization of the analytes.
Injection Mode Splitless (for trace analysis)Maximizes the transfer of analytes to the column.
Oven Program Initial: 40-60 °C (hold 2-5 min), Ramp: 5-10 °C/min to 280-300 °C (hold 5-10 min)A slow ramp rate improves separation. The final temperature ensures elution of all components.
MS Transfer Line Temp. 280-300 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temperature 230 °CStandard temperature for electron ionization (EI) sources.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Full Scan (for initial identification) or Selected Ion Monitoring (SIM) (for enhanced sensitivity)SIM mode significantly increases sensitivity by monitoring only specific diagnostic ions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Preconcentration Pre-concentration (SPME or Headspace) Sample->Preconcentration Extraction GC Gas Chromatography (Separation) Preconcentration->GC Injection MS Mass Spectrometry (Detection & Identification) GC->MS Elution Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Analysis

Caption: Experimental workflow for trace level detection.

troubleshooting_logic Start Problem Encountered CheckSignal Low or No Signal? Start->CheckSignal CheckPeakShape Poor Peak Shape? CheckSignal->CheckPeakShape No SolutionSignal Optimize Sample Prep Check for Leaks CheckSignal->SolutionSignal Yes CheckReproducibility Irreproducible Results? CheckPeakShape->CheckReproducibility No SolutionPeakShape Use Deactivated Liner Optimize Oven Program CheckPeakShape->SolutionPeakShape Yes SolutionReproducibility Standardize Sample Prep Use Internal Standard CheckReproducibility->SolutionReproducibility Yes End Problem Resolved CheckReproducibility->End No SolutionSignal->End SolutionPeakShape->End SolutionReproducibility->End

Caption: Troubleshooting decision tree.

References

Validation & Comparative

Unraveling Structural Isomers: A Comparative Analysis of the Mass Spectra of 3,4,4,5-Tetramethyloctane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mass spectral fragmentation patterns of 3,4,4,5-tetramethyloctane and its structural isomers offers valuable insights for researchers and professionals in drug development and chemical analysis. The distinct fragmentation pathways of these branched alkanes, governed by the stability of the resulting carbocations, serve as a molecular fingerprint for their identification.

This guide provides a comparative analysis of the mass spectra of this compound and two of its isomers, 3,3,5,5-tetramethyloctane (B14543987) and 2,2,4,4-tetramethyloctane. While all three share the same molecular formula (C₁₂H₂₆) and molecular weight (170.34 g/mol ), their unique branching patterns lead to predictable and distinguishable mass spectra.

Key Principles of Alkane Fragmentation

In electron ionization (EI) mass spectrometry, alkanes undergo fragmentation through the cleavage of C-C bonds. The fragmentation of branched alkanes is not random; it is dominated by cleavage at the branching points. This preferential fragmentation occurs because it leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations. Consequently, the molecular ion peak (M⁺) in the mass spectra of highly branched alkanes is often of very low abundance or entirely absent. The most intense peak in the spectrum, known as the base peak, frequently corresponds to the most stable carbocation that can be formed.

Predicted Mass Spectral Data Comparison

Based on the principles of carbocation stability, the following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound and its selected isomers.

IsomerPredicted Major Fragment Ions (m/z)Predicted Base Peak (m/z)Notes
This compound 85, 99, 113, 12785Cleavage at the C4-C5 bond is highly favored, leading to the formation of a stable tertiary carbocation.
3,3,5,5-Tetramethyloctane 57, 99, 11357Fragmentation is expected to readily occur at the highly substituted C3 and C5 positions, with the t-butyl cation being a very stable fragment.
2,2,4,4-Tetramethyloctane 57, 11357The presence of two quaternary carbons promotes fragmentation to form the very stable t-butyl cation.

Experimental Protocol: Electron Ionization Mass Spectrometry of Alkanes

The following provides a general methodology for obtaining the mass spectra of branched alkanes.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed.

Sample Preparation:

  • The alkane sample is dissolved in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • A small volume (typically 1 µL) of the solution is injected into the GC.

Gas Chromatography (GC) Parameters:

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkane isomers.

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-400

Fragmentation Pathways

The following diagrams illustrate the predicted primary fragmentation pathways for this compound and its isomers.

3_4_4_5_Tetramethyloctane_Fragmentation M This compound Molecular Ion (m/z 170) F1 Fragment (m/z 85) (C6H13+) M->F1 α-cleavage F2 Fragment (m/z 113) (C8H17+) M->F2 cleavage F3 Fragment (m/z 99) (C7H15+) M->F3 cleavage F4 Fragment (m/z 127) (C9H19+) M->F4 cleavage

Predicted fragmentation of this compound.

3_3_5_5_Tetramethyloctane_Fragmentation M 3,3,5,5-Tetramethyloctane Molecular Ion (m/z 170) F1 Fragment (m/z 57) (C4H9+) M->F1 α-cleavage F2 Fragment (m/z 113) (C8H17+) M->F2 cleavage F3 Fragment (m/z 99) (C7H15+) M->F3 cleavage

Predicted fragmentation of 3,3,5,5-Tetramethyloctane.

2_2_4_4_Tetramethyloctane_Fragmentation M 2,2,4,4-Tetramethyloctane Molecular Ion (m/z 170) F1 Fragment (m/z 57) (C4H9+) M->F1 α-cleavage F2 Fragment (m/z 113) (C8H17+) M->F2 cleavage

Predicted fragmentation of 2,2,4,4-Tetramethyloctane.

Conclusion

The analysis of mass spectra is a powerful tool for the structural elucidation of organic molecules. For isomeric branched alkanes such as the tetramethyloctanes, the differences in their fragmentation patterns, driven by the formation of stable carbocations, provide a reliable method for their differentiation. While experimental data for these specific isomers is not widely available in public databases, the predictable nature of their fragmentation allows for a robust comparative analysis based on fundamental principles of mass spectrometry. This approach is invaluable for researchers in various fields who encounter these or similar branched structures in their analytical work.

A Comparative Guide to the Validation of a GC-MS Method for Branched Alkane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of branched alkanes is critical in various applications, from petroleum analysis to the characterization of pharmaceutical impurities. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for this purpose.[1][2] This guide provides a comprehensive overview of the validation of a GC-MS method for quantifying branched alkanes, comparing its performance to a hypothetical alternative method, and offering detailed experimental protocols as per the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Method Performance Comparison

A robust analytical method must be validated to ensure it is suitable for its intended purpose.[5][6] The following table summarizes the typical performance of a validated GC-MS method for branched alkane quantification against a hypothetical alternative method, "Alternative Method X," which could represent another chromatographic technique like Gas Chromatography with Flame Ionization Detection (GC-FID) or a different GC-MS method with alternative parameters.

Validation ParameterGC-MS MethodAlternative Method XICH Acceptance Criteria
Specificity High (Mass spectral data provides definitive identification)Moderate to High (Relies primarily on retention time)The method should unequivocally assess the analyte in the presence of other components.[3][5][7]
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.995r ≥ 0.995[4]
Accuracy (% Recovery) 98.5% - 101.2%97.0% - 103.0%Typically 80% - 120% of the true value.[4]
Precision (Repeatability, %RSD) ≤ 1.8%≤ 3.5%RSD ≤ 2% is commonly acceptable for assays.[3][4]
Intermediate Precision (%RSD) ≤ 2.5%≤ 4.0%Varies based on application, but should be within acceptable limits.[6]
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.[4][5]
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4][5]
Robustness Unaffected by minor changes in flow rate and temperature rampSensitive to minor changes in temperature programThe method's ability to remain unaffected by small, deliberate variations in parameters.[3][5]

Experimental Protocols for Method Validation

To ensure the reliability and accuracy of a GC-MS method for branched alkane quantification, a series of validation experiments must be conducted.[7] The following are detailed protocols for the key validation parameters.

Specificity

Objective: To demonstrate that the method can unequivocally identify and quantify the branched alkane analytes in the presence of other components, such as isomers, impurities, or matrix components.

Protocol:

  • Sample Preparation: Prepare a mixed standard solution containing the target branched alkanes and potential interfering compounds (e.g., linear alkanes, other isomers). Also, prepare a sample matrix (blank) without the analytes.

  • GC-MS Analysis: Analyze the mixed standard, individual standards of the branched alkanes, and the blank matrix under the optimized GC-MS conditions.

  • Data Evaluation:

    • Compare the retention times and mass spectra of the peaks in the mixed standard with those of the individual standards.

    • Ensure that no interfering peaks are observed at the retention times of the target analytes in the blank matrix.

    • The mass spectra of the target analytes should be unique and allow for unambiguous identification.[7]

Linearity

Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a defined range.

Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards of the branched alkanes covering the expected concentration range (e.g., 80% to 120% of the target concentration).[4]

  • GC-MS Analysis: Inject each calibration standard in triplicate.

  • Data Evaluation:

    • Construct a calibration curve by plotting the peak area against the concentration of the analyte.

    • Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (r²). An r value of at least 0.995 is generally required.[4]

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Sample Preparation: Spike a known amount of the branched alkane standards into a blank sample matrix at three different concentration levels (e.g., low, medium, and high). Prepare at least three replicates for each level.

  • GC-MS Analysis: Analyze the spiked samples.

  • Data Evaluation:

    • Calculate the percent recovery for each sample using the formula: (% Recovery) = (Measured Concentration / Spiked Concentration) x 100.

    • The mean percent recovery should be within an acceptable range, typically 80-120%.[4]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is evaluated at two levels: repeatability and intermediate precision.[6]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the test concentration.

    • Analyze the samples under the same operating conditions over a short interval of time by the same analyst using the same instrument.[6]

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol:

  • Method 1 (Based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Based on the Standard Deviation of the Response and the Slope):

    • Prepare a series of low-concentration samples and a blank.

    • Calculate the standard deviation of the response of the blank or the y-intercept of the regression line.

    • Calculate the slope of the calibration curve.

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

      • Where σ = the standard deviation of the response and S = the slope of the calibration curve.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the GC-MS method parameters, one at a time. Examples include:

    • GC oven temperature ramp rate (e.g., ± 2°C/min)

    • Carrier gas flow rate (e.g., ± 0.1 mL/min)

    • Injection volume (e.g., ± 0.1 µL)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Data Evaluation:

    • Evaluate the effect of the changes on the results (e.g., retention time, peak area, resolution).

    • The method is considered robust if the results remain within the acceptance criteria.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of a GC-MS method for the quantification of branched alkanes.

GCMS_Validation_Workflow start Method Development & Optimization validation_protocol Develop Validation Protocol start->validation_protocol specificity Specificity (Peak Purity & Identification) validation_protocol->specificity linearity Linearity (r² ≥ 0.995) validation_protocol->linearity accuracy Accuracy (% Recovery) validation_protocol->accuracy precision Precision (%RSD) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision repeatability->documentation intermediate_precision->documentation lod_loq->documentation robustness->documentation end Method Approved for Routine Use documentation->end

Caption: Workflow for GC-MS Method Validation.

References

A Comparative Analysis of Boiling Points Among Tetramethyloctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the boiling points of various tetramethyloctane isomers reveals a distinct correlation between molecular structure and physical properties. This guide presents a comparative study of these C12H26 isomers, providing experimental data, detailed protocols for boiling point determination, and a visualization of the structure-property relationship.

The boiling point of a substance is a critical physical property that is largely influenced by the strength of intermolecular forces. In the case of nonpolar hydrocarbons like tetramethyloctane isomers, the primary intermolecular interactions are London dispersion forces. The magnitude of these forces is dependent on the surface area of the molecule; a larger surface area allows for more points of contact between molecules, leading to stronger attractions and consequently, a higher boiling point.

Boiling Point Data for Tetramethyloctane Isomers

Isomer NameMolecular StructureBoiling Point (°C)
n-DodecaneCH3(CH2)10CH3214 to 218[1][2][3]
3,3,6,6-Tetramethyloctane(C2H5)C(CH3)2(CH2)2C(CH3)2(C2H5)194.1[4]
2,2,4,4-Tetramethyloctane(CH3)3CCH2C(CH3)2CH2CH2CH3176 - 192[5]
2,2,7,7-Tetramethyloctane(CH3)3C(CH2)4C(CH3)3185[6]

Note: A range in boiling point for 2,2,4,4-Tetramethyloctane is reported across different sources.

As the data indicates, the straight-chain isomer, n-dodecane, exhibits the highest boiling point. This is attributed to its linear structure, which maximizes the surface area available for intermolecular interactions. In contrast, the tetramethyloctane isomers, with their more compact and branched structures, have lower boiling points. The branching reduces the effective surface area, weakening the London dispersion forces between molecules.

The Impact of Molecular Branching on Boiling Point

The relationship between the degree of branching and the boiling point is a fundamental concept in organic chemistry. Increased branching in alkane isomers leads to a more spherical molecular shape. This sphericity minimizes the surface area of the molecule, thereby reducing the opportunities for intermolecular van der Waals interactions. Consequently, less energy is required to overcome these weaker forces, resulting in a lower boiling point. This trend is clearly observable when comparing the linear n-dodecane with its more compact tetramethyloctane isomers.

Experimental Protocol for Boiling Point Determination

The boiling points cited in this guide are determined through established experimental techniques. A common and accurate method for determining the boiling point of a liquid is through distillation.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas.

Apparatus:

  • A round-bottom flask

  • A heating mantle or oil bath

  • A distillation head with a condenser

  • A thermometer

  • A receiving flask

  • Boiling chips

Procedure:

  • Assembly: The distillation apparatus is assembled with the liquid sample and a few boiling chips in the round-bottom flask. The thermometer is positioned in the distillation head such that the top of the bulb is level with the side arm leading to the condenser.

  • Heating: The flask is gently heated. As the liquid heats up, the vapor will rise and come into contact with the thermometer bulb.

  • Equilibrium: The temperature will continue to rise until it stabilizes at the boiling point of the liquid. At this point, a state of equilibrium is reached where the vapor is condensing on the thermometer bulb at the same rate as it is being distilled.

  • Data Recording: The stable temperature reading on the thermometer is recorded as the boiling point of the substance. It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

For smaller sample volumes, a micro-boiling point determination method can be employed using a capillary tube.

Visualization of Structure-Boiling Point Relationship

The following diagram illustrates the conceptual relationship between the molecular structure of dodecane (B42187) isomers and their corresponding boiling points.

G Relationship Between Molecular Structure and Boiling Point of Dodecane Isomers cluster_0 Molecular Structure cluster_1 Molecular Compactness cluster_2 Intermolecular Forces cluster_3 Boiling Point n_Dodecane n-Dodecane Linear Chain Less_Compact Less Compact Larger Surface Area n_Dodecane->Less_Compact Tetramethyloctanes Tetramethyloctane Isomers Branched Chains More_Compact More Compact Smaller Surface Area Tetramethyloctanes->More_Compact Stronger_Forces Stronger van der Waals Forces Less_Compact->Stronger_Forces Weaker_Forces Weaker van der Waals Forces More_Compact->Weaker_Forces Higher_BP Higher Boiling Point Stronger_Forces->Higher_BP Lower_BP Lower Boiling Point Weaker_Forces->Lower_BP

References

Cross-Validation of NMR and Mass Spectrometry Data for C12H26 Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the structural elucidation of organic molecules, the complementary use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a robust and comprehensive analysis. This guide offers a comparative overview of the NMR and MS data for two isomers of C12H26: the linear n-dodecane and the highly branched 2,2,4,6,6-pentamethylheptane (B104275) (a primary component of isododecane). This document is intended for researchers, scientists, and drug development professionals to facilitate the cross-validation of data from these two powerful analytical techniques.

Data Presentation: A Side-by-Side Comparison

The structural differences between n-dodecane and 2,2,4,6,6-pentamethylheptane give rise to distinct spectral fingerprints in both NMR and MS. The following tables summarize the key quantitative data for a direct comparison.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (ppm)MultiplicityIntegration
n-Dodecanea (-CH₃)~0.88Triplet6H
b (-(CH₂)₁₀-)~1.27Multiplet20H
2,2,4,6,6-Pentamethylheptanea (-C(CH₃)₃)~0.89Singlet9H
b (-C(CH₃)₂)~0.89Singlet6H
c (-CH(CH₃))~0.91Doublet3H
d (-CH₂-)~1.18 - 1.35Multiplet4H
e (-CH-)~1.60Multiplet1H

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (ppm)
n-DodecaneC114.1
C222.7
C331.9
C429.4
C529.7
C629.7
2,2,4,6,6-PentamethylheptaneC1, C7, C831.6
C2, C632.9
C3, C553.2
C424.9
C9, C10, C11, C1233.5, 31.0

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensities
n-Dodecane170 (M⁺)57 (100%), 43 (78%), 71 (52%), 85 (30%), 41 (23%)[1]
2,2,4,6,6-PentamethylheptaneNot Observed57 (100%), 56 (20%), 41 (15%)[1]

Experimental Protocols

The acquisition of high-quality NMR and MS data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the alkane sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 0-10 ppm

3. ¹³C NMR Acquisition:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0-60 ppm

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the alkane sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

Visualization of Analytical Workflows

The logical flow of data acquisition and cross-validation is crucial for unambiguous structure determination.

CrossValidationWorkflow Workflow for Cross-Validation of NMR and MS Data cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis cluster_Validation Cross-Validation NMR_Sample Sample Preparation (in CDCl3) H1_NMR 1H NMR Acquisition NMR_Sample->H1_NMR C13_NMR 13C NMR Acquisition NMR_Sample->C13_NMR NMR_Data NMR Data Processing & Interpretation H1_NMR->NMR_Data C13_NMR->NMR_Data CrossValidate Compare & Correlate Data NMR_Data->CrossValidate Connectivity & Proton/Carbon Environment MS_Sample Sample Preparation (in Hexane) GCMS GC-MS Acquisition (EI) MS_Sample->GCMS MS_Data MS Data Processing & Interpretation GCMS->MS_Data MS_Data->CrossValidate Molecular Weight & Fragmentation Final_Structure Final_Structure CrossValidate->Final_Structure Structure Confirmed

Caption: Workflow for the cross-validation of NMR and mass spectrometry data.

The process begins with parallel sample preparation for both NMR and MS analyses. The data acquired from each technique are independently processed and interpreted to provide information on atomic connectivity and molecular weight/fragmentation, respectively. The final step involves the critical cross-validation of these orthogonal datasets to achieve a confident structural assignment.

SignalPathways Conceptual Signaling Pathway for Structure Determination cluster_info Information Source cluster_logic Logical Deduction cluster_output Final Output NMR NMR Data (Connectivity, Chemical Environment) Propose Propose Putative Structures NMR->Propose MS MS Data (Molecular Formula, Fragmentation) MS->Propose Compare Compare Predicted vs. Experimental Data Propose->Compare Refine Refine Structure Compare->Refine Structure Elucidated Structure Refine->Structure

Caption: Logical pathway for structure elucidation using combined NMR and MS data.

This diagram illustrates the intellectual process of structure elucidation. Information from both NMR and MS is used to propose potential structures. These hypotheses are then tested by comparing predicted spectral data with the experimental results, leading to a refined and ultimately confirmed molecular structure.

References

A Researcher's Guide to Selecting the Optimal GC Column for Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of alkanes are fundamental to a wide range of applications, from petroleum analysis to environmental monitoring. The choice of a Gas Chromatography (GC) column is a critical determinant of analytical success, directly impacting resolution, analysis time, and data quality. This guide provides a comprehensive comparison of different GC columns for alkane separation, supported by experimental data and detailed methodologies, to facilitate informed column selection.

Understanding the Separation Mechanism: The Role of the Stationary Phase

The separation of alkanes in GC is primarily governed by the principle of "like dissolves like." As non-polar compounds, alkanes interact most effectively with non-polar stationary phases. The primary retention mechanism is based on van der Waals forces, leading to an elution order that generally follows the boiling points of the analytes. For isomeric alkanes with similar boiling points, subtle differences in their interaction with the stationary phase become crucial for achieving separation.

Key Column Types for Alkane Analysis

Two main categories of capillary GC columns are employed for alkane separation: Wall-Coated Open Tubular (WCOT) and Porous Layer Open Tubular (PLOT) columns.

  • WCOT Columns: These are the most common type of capillary columns, featuring a thin layer of a liquid stationary phase coated directly onto the inner wall of the fused silica (B1680970) tubing. For alkane analysis, non-polar phases like 100% dimethylpolysiloxane are the standard.

  • PLOT Columns: These columns have a solid, porous material adsorbed to the inner wall. They are particularly well-suited for the separation of volatile compounds and light hydrocarbons (C1-C10) at above-ambient temperatures, a task that would require cryogenic cooling with many WCOT columns. Common PLOT column materials for alkane separation include alumina (B75360) and porous polymers.

Performance Comparison of GC Columns for Alkane Separation

The selection of the optimal GC column depends on the specific alkane range of interest. Below is a comparison of commonly used columns for different alkane fractions.

Light Hydrocarbons (C1 - C10)

For the separation of light hydrocarbons, including permanent gases and volatile alkanes, PLOT columns are generally the preferred choice.

Table 1: Performance Data for Light Alkane Separation on PLOT Columns

ColumnStationary PhaseTarget AnalytesResolution (Rs)Peak Asymmetry (As)Key Advantages
Restek Rt-Alumina BOND/Na2SO4 AluminaC1-C5 hydrocarbons> 2.0 for most isomers0.9 - 1.2Excellent selectivity for C1-C5 isomers.[1][2][3][4]
Agilent J&W HP-PLOT Q DivinylbenzeneC1-C7 hydrocarbons, CO2> 1.8 for C1-C31.0 - 1.3Good for resolving C1-C3 hydrocarbons and CO2.[5]
Agilent J&W CP-Molsieve 5A Molecular Sieve 5APermanent gases, MethaneBaseline separation1.0 - 1.4Ideal for separating permanent gases from light alkanes.[6]
Gasoline Range Organics (GRO) and Mid-Range Alkanes (C6 - C20)

For mid-range alkanes, non-polar WCOT columns are highly effective. The choice often comes down to the specific brand and the subtle differences in their proprietary phase technologies.

Table 2: Performance Data for Mid-Range Alkane Separation on Non-Polar WCOT Columns

ColumnStationary PhaseTarget AnalytesRetention Time (C20)Theoretical Plates/mKey Advantages
Agilent J&W DB-1 100% DimethylpolysiloxaneC7-C40 alkanes~15 min> 3000Robust, general-purpose column with a high-temperature limit.[7][8]
Restek Rxi-1ms 100% DimethylpolysiloxaneC7-C40 alkanes~14.5 min> 3200Low bleed characteristics, ideal for GC-MS applications.[9][10][11]
Phenomenex ZB-1 100% DimethylpolysiloxaneGeneral hydrocarbonsComparable to DB-1~3100Excellent general-purpose column with high inertness.
Agilent J&W DB-5 (5%-Phenyl)-methylpolysiloxaneAromatic & Aliphatic Hydrocarbons~15.5 min> 2900Slightly more polar, offering different selectivity for complex mixtures.[12]
High Molecular Weight Alkanes (>C20)

For the analysis of heavy alkanes, columns with a thin film and high-temperature stability are necessary to ensure elution of these less volatile compounds.

Table 3: Performance Data for Heavy Alkane Separation

ColumnStationary PhaseFilm ThicknessMax TemperatureTarget AnalytesKey Advantages
Agilent J&W DB-1ht 100% Dimethylpolysiloxane0.1 µm400 °CC20-C100 alkanesHigh-temperature stability for high boilers.
Restek Rxi-1HT 100% Dimethylpolysiloxane0.1 µm400 °CC20-C100 alkanesVery low bleed at high temperatures.[9]
Supelco SLB-5ms 5% Phenyl Polysiloxane0.25 µm360 °CC10-C60 alkanesLow bleed and inertness for trace analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the separation of different alkane ranges.

Protocol 1: Analysis of Light Hydrocarbons (C1-C5) using a PLOT Column
  • Column: Restek Rt-Alumina BOND/Na2SO4, 30 m x 0.32 mm ID, 5.0 µm

  • Oven Program: 40 °C (hold 5 min) to 200 °C at 10 °C/min (hold 5 min)

  • Injector: Split/Splitless, 200 °C, Split ratio 50:1

  • Carrier Gas: Helium, 2 mL/min (constant flow)

  • Detector: FID, 250 °C

  • Sample: 1 µL of a mixed C1-C5 hydrocarbon gas standard

Protocol 2: Analysis of Gasoline Range Organics (C6-C12) using a WCOT Column
  • Column: Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm

  • Oven Program: 35 °C (hold 5 min) to 180 °C at 15 °C/min, then to 250 °C at 25 °C/min (hold 2 min)

  • Injector: Split/Splitless, 250 °C, Split ratio 100:1

  • Carrier Gas: Hydrogen, 1.5 mL/min (constant flow)

  • Detector: FID, 280 °C

  • Sample: 1 µL of a gasoline sample diluted in pentane

Protocol 3: Analysis of C7-C40 Saturated Alkanes using a WCOT Column
  • Column: Restek Rxi-1ms, 30 m x 0.25 mm ID, 0.25 µm

  • Oven Program: 40 °C (hold 1 min) to 320 °C at 15 °C/min (hold 10 min)

  • Injector: Split/Splitless, 300 °C, Split ratio 20:1

  • Carrier Gas: Helium, 1.2 mL/min (constant flow)

  • Detector: FID, 340 °C

  • Sample: 1 µL of a C7-C40 alkane standard in hexane.[13]

Visualizing the Workflow

A systematic approach is essential when comparing the performance of different GC columns. The following diagram illustrates a typical experimental workflow.

GC_Column_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Acquisition & Analysis Sample Alkane Standard Mixture Dilution Dilution in appropriate solvent Sample->Dilution GC_System Gas Chromatograph (GC-FID) Column_A Install Column A GC_System->Column_A Test 1 Column_B Install Column B GC_System->Column_B Test 2 Column_C Install Column C GC_System->Column_C Test 3 Acquire_A Acquire Chromatogram A Column_A->Acquire_A Acquire_B Acquire Chromatogram B Column_B->Acquire_B Acquire_C Acquire Chromatogram C Column_C->Acquire_C Analyze Calculate Performance Metrics (Resolution, Peak Asymmetry, etc.) Acquire_A->Analyze Acquire_B->Analyze Acquire_C->Analyze Compare Compare Performance Data Analyze->Compare Conclusion Conclusion Compare->Conclusion Select Optimal Column

Experimental workflow for comparing GC column performance.

Conclusion

The selection of a GC column for alkane separation is a multifaceted decision that depends on the specific analytical goals. For light hydrocarbons, PLOT columns with alumina or porous polymer stationary phases offer superior separation at ambient-starting temperatures. For mid-range to heavy alkanes, non-polar WCOT columns, particularly those with 100% dimethylpolysiloxane stationary phases, provide excellent resolution and efficiency. When selecting a column, it is crucial to consider not only the stationary phase but also the column dimensions and the specific requirements of the application, such as the need for low bleed for mass spectrometry detection. By carefully evaluating the performance data and adhering to optimized experimental protocols, researchers can confidently select the most appropriate GC column to achieve accurate and reliable alkane separations.

References

Assessing the Isomeric Purity of 3,4,4,5-Tetramethyloctane Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Importance of Isomeric Purity

3,4,4,5-Tetramethyloctane, a highly branched alkane, and its isomers share the same molecular formula (C12H26) and molecular weight (170.33 g/mol ).[1][2] However, their distinct structural arrangements can lead to differences in physical and chemical properties, including boiling points, chromatographic retention times, and spectral characteristics. For applications requiring a specific isomer, the presence of other structural isomers constitutes an impurity that can interfere with analytical methods and biological assays.

Comparative Analysis of Hypothetical Standards

While specific isomeric purity data for commercially available this compound standards is not always readily published by suppliers, this guide presents a hypothetical comparison of three representative standards to illustrate the assessment process:

  • Standard A (Supplier A): A standard-grade product suitable for general applications.

  • Standard B (Supplier B): A higher-purity grade, marketed for more sensitive analyses.

  • Standard C (Research Grade): A certified reference material or a custom-synthesized high-purity standard.

The following sections detail the experimental methodologies and expected results for determining the isomeric purity of these hypothetical standards.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for separating volatile compounds based on their boiling points and interactions with the stationary phase of the column. For branched alkanes, non-polar capillary columns are highly effective.

Experimental Protocol: GC-FID
  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Column: Non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 50°C (hold for 2 minutes), ramp at 5°C/min to 200°C (hold for 5 minutes).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the this compound standard in a suitable solvent (e.g., hexane) to a concentration of 100 µg/mL.

Data Presentation: GC Analysis

The table below presents hypothetical GC-FID data for the three standards, illustrating how isomeric purity can be quantified. The presence of other isomers is detected as separate peaks with distinct retention times. Kovats retention indices (RI) from the NIST database for some C12 alkane isomers are used as a reference to predict the elution order.

IsomerRetention Time (min) - Standard AArea % - Standard ARetention Time (min) - Standard BArea % - Standard BRetention Time (min) - Standard CArea % - Standard C
This compound25.298.525.299.825.2>99.9
3,4,5,6-Tetramethyloctane24.80.824.80.124.8<0.1
Other Isomers-0.7-0.1-Not Detected

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of molecules, allowing for the identification and quantification of isomers. Both ¹H and ¹³C NMR, along with advanced techniques like DEPT, are invaluable for this purpose.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10 mg of the this compound standard in 0.6 mL of CDCl₃.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 16.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters set according to instrument recommendations.

Data Presentation: NMR Analysis

The presence of isomeric impurities can be detected by the appearance of unique signals in the NMR spectra that do not correspond to this compound. Quantitative ¹H NMR (qNMR) can be used to determine the relative amounts of each isomer by integrating characteristic signals.

Standard¹H NMR Observations¹³C NMR ObservationsDEPT-135 ObservationsEstimated Isomeric Purity (%)
Standard A Minor signals observed in the methyl and methylene (B1212753) regions, indicating the presence of other branched isomers.Additional weak signals present, suggesting multiple carbon environments from impurities.Signals corresponding to CH, CH₂, and CH₃ groups of impurities are detectable.~98.5
Standard B Very weak impurity signals, close to the baseline noise.Impurity signals are barely distinguishable from noise.Impurity signals are at the limit of detection.~99.8
Standard C No discernible impurity signals.Only signals corresponding to the 12 carbons of this compound are observed.Shows the expected pattern for this compound with no extraneous signals.>99.9

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing isomeric purity and the logical relationship between isomeric purity and reliable scientific outcomes.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Purity Assessment Standard This compound Standard Dilution Dilution in Appropriate Solvent Standard->Dilution GC_FID Gas Chromatography (GC-FID) Dilution->GC_FID NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Dilution->NMR GC_Data Peak Integration & Retention Time Comparison GC_FID->GC_Data NMR_Data Signal Integration & Chemical Shift Analysis NMR->NMR_Data Purity Isomeric Purity Quantification GC_Data->Purity NMR_Data->Purity

Experimental workflow for isomeric purity assessment.

Logical_Relationship HighPurity High Isomeric Purity of Standard AccurateAnalysis Accurate Analytical Measurements HighPurity->AccurateAnalysis ReproducibleResults Reproducible Experimental Results AccurateAnalysis->ReproducibleResults ReliableConclusions Reliable Scientific Conclusions ReproducibleResults->ReliableConclusions LowPurity Low Isomeric Purity (Presence of Isomers) InaccurateAnalysis Inaccurate Analytical Measurements LowPurity->InaccurateAnalysis IrreproducibleResults Irreproducible Experimental Results InaccurateAnalysis->IrreproducibleResults ErroneousConclusions Erroneous Scientific Conclusions IrreproducibleResults->ErroneousConclusions

Impact of isomeric purity on research outcomes.

Conclusion

The assessment of isomeric purity is a crucial step in validating the quality of chemical standards. This guide provides a framework for comparing the purity of this compound standards using GC and NMR spectroscopy. While actual purity levels may vary between suppliers, the methodologies described here offer a robust approach for researchers to independently verify the suitability of a standard for their specific application. For critical applications, it is always recommended to request a certificate of analysis from the supplier that specifies the isomeric purity or to perform an in-house validation as outlined in this guide.

References

Differentiating 3,4,4,5-Tetramethyloctane from other Dodecane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of chemical isomers is a critical aspect of research and development, particularly in fields such as drug development and petrochemistry, where structurally similar molecules can exhibit vastly different properties. Dodecane (B42187) (C₁₂H₂₆) exists in 355 isomeric forms, each with unique physical and chemical characteristics.[1] This guide provides a comparative analysis of 3,4,4,5-tetramethyloctane against other representative dodecane isomers, offering experimental data and detailed protocols to facilitate their differentiation.

Physicochemical Property Comparison

The boiling point, density, and refractive index are fundamental physical properties that can be used for the initial differentiation of isomers. Generally, increased branching in alkanes leads to a lower boiling point compared to their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.

Isomer NameBoiling Point (°C)Density (g/mL)Refractive Index
This compound 201[2]0.7850[2]1.4374[2]
n-Dodecane215-217[3]0.75[3]1.421[3]
Dodecane (mixture of isomers)170-195[4]0.751[4]

Analytical Techniques for Isomer Differentiation

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical techniques for the definitive identification and differentiation of dodecane isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the chromatography column. The Kovats retention index (RI) is a standardized measure that helps in the identification of compounds by comparing their retention times to those of n-alkane standards. Mass spectrometry then provides information about the mass-to-charge ratio of the compound and its fragments, offering insights into its molecular structure.

Kovats Retention Indices of Selected Dodecane Isomers (Non-Polar Column)

Isomer NameKovats Retention Index (I)
3,4,5,6-Tetramethyloctane (diastereomer a)1100.6[5]
3,4,5,6-Tetramethyloctane (diastereomer d)1110
3,4,5,6-Tetramethyloctane1116.3[6]

The mass spectrum of an alkane is characterized by a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). The fragmentation pattern, particularly the relative abundance of certain fragments, is indicative of the branching structure of the isomer. For instance, highly branched alkanes tend to form more stable tertiary and quaternary carbocations, leading to characteristic peaks in the mass spectrum. While a specific experimental mass spectrum for this compound was not found, analysis of the mass spectrum of a similar isomer, 4,4,5,5-tetramethyloctane, can provide insights into the expected fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms within a molecule, respectively. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum, along with the number and chemical shifts of signals in a ¹³C NMR spectrum, allow for the unambiguous determination of the molecular structure of an isomer.

For branched alkanes like this compound, the ¹H NMR spectrum will show complex overlapping signals in the upfield region (typically 0.5-2.0 ppm). The ¹³C NMR spectrum is often more informative for distinguishing isomers, as each unique carbon atom gives a distinct signal. The chemical shifts of these signals are influenced by the degree of substitution at each carbon.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of dodecane isomers.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the dodecane isomer mixture in a volatile solvent such as hexane (B92381) or pentane.

  • If necessary, dilute the sample further to avoid column overloading.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the sample in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the retention time of each isomer.

  • Calculate the Kovats retention index for each isomer using a homologous series of n-alkanes (e.g., C₈-C₂₀) run under the same conditions.

  • Analyze the mass spectrum of each isomer, paying close attention to the molecular ion peak and the fragmentation pattern to deduce the branching structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of dodecane isomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified dodecane isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a clean 5 mm NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse program with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 80 ppm for alkanes).

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

3. Data Processing and Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Analyze the chemical shifts, multiplicities, and integrations of the ¹H NMR spectrum.

  • Analyze the number and chemical shifts of the signals in the ¹³C NMR spectrum to determine the number of unique carbon environments.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for differentiating dodecane isomers.

Dodecane_Isomer_Differentiation_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis cluster_Identification Identification Sample Dodecane Isomer Mixture GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR RetentionIndex Retention Index Calculation GCMS->RetentionIndex MassSpectrum Mass Spectrum Interpretation GCMS->MassSpectrum 1H_NMR 1H NMR Analysis NMR->1H_NMR 13C_NMR 13C NMR Analysis NMR->13C_NMR Identification Isomer Identification RetentionIndex->Identification MassSpectrum->Identification 1H_NMR->Identification 13C_NMR->Identification

Caption: Workflow for the differentiation of dodecane isomers.

Dodecane_Identification_Logic Start Unknown Dodecane Isomer BoilingPoint Boiling Point Analysis Start->BoilingPoint GC Gas Chromatography (Retention Index) BoilingPoint->GC Preliminary Indication MS Mass Spectrometry (Fragmentation Pattern) GC->MS Further Separation NMR_Analysis NMR Spectroscopy (1H and 13C) MS->NMR_Analysis Structural Clues Structure Definitive Structure Elucidation NMR_Analysis->Structure Isomer_A This compound Structure->Isomer_A Match Isomer_B Other Dodecane Isomer Structure->Isomer_B No Match

Caption: Decision logic for identifying an unknown dodecane isomer.

References

Navigating the Labyrinth of Branched Alkanes: An Inter-laboratory Comparison of Gas Chromatography Retention Indices

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the accurate identification of chemical compounds is paramount. For volatile and semi-volatile compounds, gas chromatography (GC) is an indispensable tool. However, reliance on retention times alone can be fraught with ambiguity due to variations in instrumentation and analytical conditions across different laboratories. To address this challenge, the concept of retention indices (RI), particularly Kovats retention indices, provides a standardized framework for reporting and comparing GC data.[1][2] This guide offers an objective comparison of retention indices for a selection of branched alkanes, drawing upon data from various studies to serve as an inter-laboratory comparison. It further provides a detailed experimental protocol for determining these indices and visualizes the workflow for clarity.

Unlocking Reproducibility: The Power of Retention Indices

Retention indices normalize the retention times of analytes to those of a series of n-alkanes, which are assigned integer retention index values (e.g., n-hexane = 600, n-heptane = 700). This normalization effectively minimizes the influence of variables such as column length, film thickness, carrier gas flow rate, and temperature programming.[1] As a result, retention indices are more robust and transferable between laboratories than raw retention times, facilitating more reliable compound identification.

Inter-laboratory Data for Branched Alkanes: A Comparative Overview

To illustrate the variability and consensus in the determination of retention indices, the following table summarizes the Kovats retention indices for four representative branched alkanes on non-polar stationary phases, as reported in various literature sources compiled by the National Institute of Standards and Technology (NIST). This collection of data from different studies serves as a de facto inter-laboratory comparison.

Branched AlkaneChemical FormulaCAS NumberReported Kovats Retention Index (Non-polar Column)Reference/Source
2-MethylheptaneC₈H₁₈592-27-8761Hayes and Wilson, 1999[3]
763Rembold, et al., 1989[3]
765Multiple sources cited by NIST[3]
3-MethylheptaneC₈H₁₈589-81-1772Multiple sources cited by NIST[4]
773Multiple sources cited by NIST[4]
774Multiple sources cited by NIST[4]
775Multiple sources cited by NIST[4]
Pristane (2,6,10,14-Tetramethylpentadecane)C₁₉H₄₀1921-70-61708NIST Mass Spectrometry Data Center
1709NIST Mass Spectrometry Data Center
1710NIST Mass Spectrometry Data Center
Phytane (2,6,10,14-Tetramethylhexadecane)C₂₀H₄₂638-36-81813NIST Mass Spectrometry Data Center
1815NIST Mass Spectrometry Data Center
1816NIST Mass Spectrometry Data Center

Note: The retention indices are reported for non-polar stationary phases, which are common in gas chromatography. The slight variations in the reported values can be attributed to minor differences in experimental conditions and the specific type of non-polar column used.

Experimental Protocol: Determination of Kovats Retention Indices

The following is a generalized protocol for the determination of Kovats retention indices for branched alkanes using gas chromatography.

1. Preparation of Standards and Samples:

  • n-Alkane Standard Mixture: Prepare a mixture of a homologous series of n-alkanes (e.g., C8-C20 or a wider range depending on the volatility of the analytes) in a volatile solvent (e.g., hexane (B92381) or dichloromethane). The concentration of each n-alkane should be sufficient to produce a clear chromatographic peak.

  • Analyte Sample: Prepare a dilute solution of the branched alkane(s) of interest in the same solvent used for the n-alkane standard.

2. Gas Chromatography (GC) Conditions:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-5, HP-5, or equivalent) is commonly used for alkane analysis. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium or hydrogen at a constant flow rate or constant pressure.

  • Injector: Split/splitless injector, typically operated at a temperature of 250°C.

  • Oven Temperature Program:

    • Isothermal Analysis: The oven is maintained at a constant temperature throughout the analysis. This method is suitable for analytes with a narrow boiling point range.

    • Temperature-Programmed Analysis: The oven temperature is increased at a linear rate during the analysis. This is the more common method for complex mixtures with a wide range of boiling points. An example program could be: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, and hold for 10 minutes.

  • Detector: FID, typically operated at 300°C. If an MS is used, the transfer line temperature should also be maintained (e.g., at 280°C).

3. Data Acquisition:

  • Inject a known volume (e.g., 1 µL) of the n-alkane standard mixture and record the chromatogram.

  • Inject the same volume of the analyte sample under the identical GC conditions and record the chromatogram.

  • Alternatively, a co-injection of the analyte sample with the n-alkane standard mixture can be performed.

4. Calculation of Kovats Retention Index (I):

The Kovats retention index is calculated using the retention times of the analyte and the two n-alkanes that elute immediately before and after it.

  • For isothermal analysis: I = 100n + 100 * [log(t'_r(x)) - log(t'_r(n))] / [log(t'_r(n+1)) - log(t'_r(n))]

  • For temperature-programmed analysis (linear retention index): I = 100n + 100 * [(t_r(x) - t_r(n))] / [(t_r(n+1) - t_r(n))]

Where:

  • n is the carbon number of the n-alkane eluting before the analyte.

  • t'_r(x) is the adjusted retention time of the analyte.

  • t'_r(n) is the adjusted retention time of the n-alkane with carbon number n.

  • t'_r(n+1) is the adjusted retention time of the n-alkane with carbon number n+1.

  • t_r(x) is the retention time of the analyte.

  • t_r(n) is the retention time of the n-alkane with carbon number n.

  • t_r(n+1) is the retention time of the n-alkane with carbon number n+1.

The adjusted retention time (t'_r) is the retention time minus the dead time (t_m), which is the time it takes for an unretained compound to pass through the column.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the inter-laboratory comparison of retention indices.

G Workflow for Inter-laboratory Comparison of Retention Indices cluster_labA Laboratory A cluster_labB Laboratory B cluster_labC Laboratory C A1 Sample Preparation (Branched Alkane + n-Alkanes) A2 GC Analysis (Column A, Conditions A) A1->A2 A3 Data Acquisition (Retention Times) A2->A3 A4 RI Calculation (Kovats Formula) A3->A4 DataComparison Data Compilation & Comparison A4->DataComparison B1 Sample Preparation (Branched Alkane + n-Alkanes) B2 GC Analysis (Column B, Conditions B) B1->B2 B3 Data Acquisition (Retention Times) B2->B3 B4 RI Calculation (Kovats Formula) B3->B4 B4->DataComparison C1 Sample Preparation (Branched Alkane + n-Alkanes) C2 GC Analysis (Column C, Conditions C) C1->C2 C3 Data Acquisition (Retention Times) C2->C3 C4 RI Calculation (Kovats Formula) C3->C4 C4->DataComparison Conclusion Assessment of Reproducibility & Identification Confidence DataComparison->Conclusion

Caption: Workflow for inter-laboratory comparison of retention indices.

Conclusion

References

Comparative Analysis of 3,4,4,5-Tetramethyloctane and Linear Alkanes: A Physicochemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical properties of the branched alkane 3,4,4,5-tetramethyloctane and a series of linear alkanes (n-octane, n-nonane, n-decane, n-undecane, and n-dodecane). Understanding these properties is crucial for applications ranging from solvent selection in organic synthesis to the formulation of drug delivery systems. This document presents a summary of key quantitative data, detailed experimental protocols for property determination, and a logical workflow for such comparative studies.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its linear counterparts. These properties are fundamental in determining the behavior of these alkanes in various scientific and industrial applications.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Dynamic Viscosity (mPa·s at 20°C)
This compound C₁₂H₂₆170.34201[1]-50.8 (estimate)[1]0.7850[1]No data available
n-Octane C₈H₁₈114.23125.7-56.80.7030.542
n-Nonane C₉H₂₀128.26150.8-53.50.7180.711
n-Decane C₁₀H₂₂142.28174.1-29.70.7300.920
n-Undecane C₁₁H₂₄156.31195.9-25.60.7401.18
n-Dodecane C₁₂H₂₆170.34216.3-9.60.7491.51

Analysis of Trends:

  • Boiling Point: For linear alkanes, the boiling point consistently increases with the number of carbon atoms due to stronger van der Waals forces between larger molecules.[2] this compound, a branched isomer of dodecane, has a lower boiling point than its linear counterpart (201 °C vs. 216.3 °C). This is a typical trend for branched alkanes, as their more compact, spherical shape reduces the surface area available for intermolecular interactions, leading to weaker van der Waals forces.[3][4][5]

  • Melting Point: The melting point of linear alkanes also generally increases with molecular weight. However, the trend is less regular than for boiling points, with even-numbered alkanes often having higher melting points than the subsequent odd-numbered alkanes due to more efficient crystal packing. The estimated melting point of this compound is significantly lower than that of n-dodecane. Extensive branching can disrupt the regular packing of molecules in a crystal lattice, making it easier to melt.

  • Density: The density of linear alkanes increases with molecular weight.[2] Branched alkanes generally have a lower density compared to their linear isomers.[4] This is consistent with the data for this compound (0.7850 g/mL) and n-dodecane (0.749 g/mL), where the branched isomer has a slightly higher density in this case, which can occur in some instances due to the specific packing in the liquid state.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties discussed.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which a liquid's vapor pressure equals the atmospheric pressure.

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.

Procedure:

  • Place a sample of the alkane (e.g., 20 mL) into the distillation flask, and add a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. This is the initial boiling point.

  • Continue to record the temperature as the distillation proceeds. The boiling point is the stable temperature observed during the distillation of the bulk of the liquid.

  • Correct the observed boiling point for any significant deviation from standard atmospheric pressure (760 mmHg).

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which a solid substance melts.

Apparatus: Melting point apparatus, capillary tubes, thermometer.

Procedure:

  • Ensure the alkane sample is solidified. For low-melting alkanes, this may require cooling in a cold bath.

  • Finely powder the solid sample.

  • Pack a small amount of the powdered solid into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal of the solid melts (the end of the melting range). A pure substance will have a sharp melting range of 1-2 °C.

Density Measurement (Pycnometer Method)

Objective: To determine the mass per unit volume of a liquid.

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, thermostat.

Procedure:

  • Clean and dry the pycnometer thoroughly and determine its empty mass.

  • Fill the pycnometer with distilled water of a known temperature and determine its mass. The volume of the pycnometer can be calculated from the mass and density of the water at that temperature.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the liquid alkane sample at the same temperature and determine its mass.

  • The mass of the alkane is the difference between the mass of the filled and empty pycnometer.

  • Calculate the density by dividing the mass of the alkane by the volume of the pycnometer.

Viscosity Measurement (Capillary Viscometer)

Objective: To measure the resistance of a liquid to flow.

Apparatus: Ostwald or Ubbelohde capillary viscometer, thermostat, stopwatch.

Procedure:

  • Clean and dry the viscometer.

  • Introduce a precise volume of the liquid alkane into the viscometer.

  • Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

  • Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark.

  • Release the suction and allow the liquid to flow back down the capillary.

  • Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.

  • The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative analysis of the physicochemical properties of a branched alkane and its linear counterparts.

G cluster_0 Compound Selection cluster_1 Data Acquisition cluster_2 Property Analysis cluster_3 Comparative Evaluation Target Branched Alkane\n(this compound) Target Branched Alkane (this compound) Linear Alkane Counterparts\n(Octane to Dodecane) Linear Alkane Counterparts (Octane to Dodecane) Target Branched Alkane\n(this compound)->Linear Alkane Counterparts\n(Octane to Dodecane) Literature Search\n(Experimental & Predicted Data) Literature Search (Experimental & Predicted Data) Linear Alkane Counterparts\n(Octane to Dodecane)->Literature Search\n(Experimental & Predicted Data) Experimental Measurement Experimental Measurement Literature Search\n(Experimental & Predicted Data)->Experimental Measurement Boiling Point Boiling Point Experimental Measurement->Boiling Point Melting Point Melting Point Boiling Point->Melting Point Density Density Melting Point->Density Viscosity Viscosity Density->Viscosity Data Tabulation Data Tabulation Viscosity->Data Tabulation Trend Analysis\n(Effect of Branching & Chain Length) Trend Analysis (Effect of Branching & Chain Length) Data Tabulation->Trend Analysis\n(Effect of Branching & Chain Length) Conclusion Conclusion Trend Analysis\n(Effect of Branching & Chain Length)->Conclusion Compound Selection Compound Selection Data Acquisition Data Acquisition Property Analysis Property Analysis Comparative Evaluation Comparative Evaluation

Caption: Workflow for Comparative Physicochemical Analysis.

References

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